TRV045
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18N4O3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2,2-diethyl-6-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-3H-chromen-4-one |
InChI |
InChI=1S/C18H18N4O3/c1-3-18(4-2)8-14(23)13-7-11(5-6-15(13)24-18)17-21-16(22-25-17)12-9-19-20-10-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,20) |
Clé InChI |
PNNITHGQTGQWGS-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
A New Frontier in Neuropathic Pain: A Technical Guide to a Novel Selective S1P1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. Emerging evidence has identified the sphingosine-1-phosphate receptor 1 (S1P1) as a critical node in the neuroinflammatory processes that drive neuropathic pain. This technical guide delves into the preclinical evidence supporting the development of a novel class of therapeutics: selective S1P1 receptor antagonists. We will explore the mechanism of action, present key preclinical data for promising modulators, and provide detailed experimental protocols for the foundational assays used in their evaluation. This document focuses on the compelling data that positions selective S1P1 antagonists as a promising non-opioid therapeutic strategy for the management of neuropathic pain.
Introduction: The Role of S1P1 in Neuropathic Pain
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that, through its interaction with five G protein-coupled receptors (S1P1-5), regulates a myriad of cellular processes.[1][2] In the central nervous system (CNS), the S1P-S1P1 signaling axis has been implicated in neuroinflammation.[3] Following nerve injury, S1P levels are elevated in the dorsal horn of the spinal cord.[4][5] This increase in S1P leads to the activation of S1P1 receptors, which are expressed on various CNS cells, including astrocytes.[1][3]
A growing body of research now indicates that the activation of S1P1 on astrocytes is a key event in the pathogenesis of neuropathic pain.[4][6] This activation triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines, leading to central sensitization and the maintenance of pain states.[7] While initial studies with the non-selective S1P receptor modulator FTY720 (fingolimod) showed analgesic effects, these are now largely attributed to its functional antagonism of the S1P1 receptor.[8][9] More recent and compelling evidence strongly suggests that selective S1P1 antagonism, not agonism, is the desired therapeutic approach to ameliorate neuropathic pain.[4][10]
A Novel Selective S1P1 Receptor Modulator: Cenerimod
Cenerimod is a novel, potent, and selective S1P1 receptor modulator.[11][12] While primarily being investigated for autoimmune diseases such as systemic lupus erythematosus (SLE) due to its ability to sequester lymphocytes, its high affinity and selectivity for the S1P1 receptor make it an important tool and a potential therapeutic candidate for neuropathic pain.[13][14][15]
In Vitro Profile of Cenerimod
Cenerimod demonstrates high potency and selectivity for the human S1P1 receptor in functional assays.
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |
| Cenerimod | human S1P1 | [35S]-GTPγS | 1 | 100 | [10] |
| S1P | human S1P1 | [35S]-GTPγS | 16 | 100 | [10] |
| pFTY720 | human S1P1 | [35S]-GTPγS | 0.4 | 100 | [10] |
| Cenerimod | human S1P5 | [35S]-GTPγS | 36 | 100 | [10] |
| S1P | human S1P5 | [35S]-GTPγS | 67 | 100 | [10] |
| pFTY720 | human S1P5 | [35S]-GTPγS | 0.5 | 100 | [10] |
| Cenerimod | T and B Lymphocytes | S1P1 Internalization | ~15 | Not Reported | [16] |
Table 1: In Vitro Activity of Cenerimod and Reference Compounds at S1P Receptors.
In Vivo Efficacy of Selective S1P1 Antagonists in Neuropathic Pain Models
While specific in vivo data for Cenerimod in a neuropathic pain model is not yet extensively published, a wealth of data from other selective S1P1 antagonists strongly supports the therapeutic potential of this class of molecules. These studies utilize rodent models of traumatic nerve injury, such as chronic constriction injury (CCI) and spared nerve injury (SNI).
| Compound | Animal Model | Route of Administration | Dose | Effect on Mechanical Allodynia | Reference |
| NIBR-15 | Rat (CCI) | Oral (p.o.) | 3 mg/kg | Attenuated development and reversed established allodynia | [6][17] |
| TASP0277308 | Mouse (CCI) | Oral (p.o.) | 3 mg/kg | Attenuated development of allodynia | [5] |
| FTY720 (Functional Antagonist) | Rat (CCI) | Oral (p.o.) | 1 mg/kg | Attenuated development and reversed established allodynia | [5][6] |
| W146 | Mouse (PDAC) | Intrathecal (i.t.) | Not Specified | Alleviated neuropathic pain hypersensitivity | [5] |
| Ponesimod | Rat (CCI) | Oral (p.o.) | 3 mg/kg | Reversed established allodynia | [9] |
| Siponimod | Rat (CCI) | Not Specified | Not Specified | Reversed established allodynia | [6] |
Table 2: In Vivo Efficacy of Selective S1P1 Antagonists in Rodent Models of Neuropathic Pain.
Mechanism of Action: S1P1 Antagonism in Neuropathic Pain
The therapeutic effect of selective S1P1 antagonists in neuropathic pain is believed to be mediated by the modulation of neuroinflammation within the spinal cord.
Signaling Pathway
Following nerve injury, elevated S1P in the dorsal horn activates S1P1 receptors on astrocytes. This engagement is thought to couple to Gi proteins, leading to the activation of the NLRP3 inflammasome.[8][7] The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β. The release of IL-1β contributes to central sensitization and the perception of pain. Selective S1P1 antagonists block this initial activation step. Furthermore, S1P1 antagonism has been shown to enhance the production of the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving neuroinflammation and alleviating pain.[4][9][18]
Experimental Protocols
The following protocols are foundational for the preclinical evaluation of novel selective S1P1 receptor modulators for neuropathic pain.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used and reproducible model of peripheral nerve injury-induced neuropathic pain.[11][19]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut suture
-
Wound clips or sutures
Procedure:
-
Anesthetize the animal and shave the lateral surface of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
Tighten the ligatures until a brief twitch in the hind limb is observed. The ligatures should only gently constrict the nerve.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for at least 3 days before behavioral testing.
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Targeting sphingosine-1-phosphate receptor 1 alleviates neuropathic pain associated with pancreatic ductal adenocarcinoma in mice and inhibits tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdbneuro.com [mdbneuro.com]
- 7. Targeting the Sphingosine-1-phosphate axis for developing non-narcotic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis | Springer Nature Experiments [experiments.springernature.com]
- 13. What S1PR1 modulators are in clinical trials currently? [synapse.patsnap.com]
- 14. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
TRV045's Role in Modulating Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRV045 is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for the treatment of central nervous system (CNS) disorders, primarily diabetic neuropathic pain and epilepsy.[1][2][3][4][5] As a highly selective S1P1 agonist, this compound presents a differentiated mechanism of action compared to less selective S1P receptor modulators. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role in modulating neurotransmission. It includes a summary of key quantitative data, detailed experimental protocols for preclinical and clinical models, and visualizations of its signaling pathways and experimental workflows.
Introduction: The Sphingosine-1-Phosphate (S1P) System and this compound
The sphingosine-1-phosphate (S1P) signaling system is a critical regulator of numerous physiological processes, including immune cell trafficking, vascular function, and neuronal signaling. S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5. In the CNS, S1P receptors are believed to play a role in modulating neurotransmission and membrane excitability.[1][3][4][5]
This compound is a potent and selective agonist of the S1P1 receptor.[1][2][3][4][5] Its selectivity for the S1P1 subtype is a key feature, potentially offering a more targeted therapeutic approach with an improved safety profile compared to non-selective S1P modulators. A significant differentiator of this compound is its ability to induce sustained S1P1R agonism without causing receptor desensitization or downregulation, a phenomenon observed with other S1P modulators like fingolimod (B1672674).[3][6] This sustained activity is thought to be central to its therapeutic effects.
Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism of action is the selective activation of the S1P1 receptor. The binding of this compound to the S1P1 receptor is believed to initiate a signaling cascade that modulates neuronal function and inflammation within the CNS.
Signaling Pathways
Upon activation by this compound, the S1P1 receptor couples primarily to the Gi/o family of G proteins. This initiates a downstream signaling cascade that can influence neurotransmission through various mechanisms. A key differentiator of this compound from the non-selective S1P modulator fingolimod is its lack of receptor desensitization and downregulation with repeated administration. Fingolimod acts as a functional antagonist, leading to the internalization and degradation of the S1P1 receptor. In contrast, this compound appears to be a pure agonist, allowing for sustained signaling.
Modulation of Astrocyte Activity
Preclinical studies have shown that this compound has a potential anti-inflammatory effect on astrocytes, which are key mediators of inflammation in the CNS.[1][2] In cell culture studies, this compound was shown to modulate the production of various cytokines and chemokines by astrocytes, resulting in a dampening of the inflammatory response.[1][2] This anti-inflammatory action may contribute to its potential therapeutic effects in conditions like epilepsy, where neuroinflammation is implicated in seizure development.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy in Neuropathic Pain Models
| Model | Species | Dosing | Key Findings | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | 1, 3, 10 mg/kg (oral) | Statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception at 3 and 10 mg/kg. | [3][7] |
| Diabetic Peripheral Neuropathy (DPN) | Rat | Not specified | Reversed thermal hyperalgesia. | [1][2][3][8] |
| Capsaicin-Induced Neuropathic Pain | Human | 150mg and 300mg | Statistically significant, dose-dependent reduction in mechanical allodynia. | [8][9] |
Table 2: Preclinical Efficacy in Epilepsy Models
| Model | Species | Dosing | Key Findings | Reference |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse | 30 mg/kg | Statistically significant increase in time to first myoclonic twitch (31.6s vs 26.0s for vehicle, p=0.02) and an increase in time to generalized clonus (33.9s vs 28.7s for vehicle, p=0.056). | [3][6][7] |
| Maximal Electroshock (MES) Model | Rat | Not specified | Dose-dependent seizure protection. | [6][10] |
Table 3: Phase 1 Clinical Trial Data (Safety and Tolerability)
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase 1 (Single Ascending Dose) | 53 Healthy Volunteers | 5, 15, 30, 90, 200 mg | Favorable tolerability profile, no serious adverse events (SAEs), no lymphopenia. The only probably or definitely related adverse event was headache in 4 subjects. | [1][2][4] |
| Phase 1 (Multiple Dosing) | 9 Healthy Volunteers | 250 mg daily for 7 days | Well tolerated, no SAEs. | [2][4] |
| Phase 1 Proof-of-Concept (Target Engagement) | 25 Healthy Volunteers | 50, 150, 300 mg (single doses) | No drug-related adverse events, no SAEs. 98% of adverse events were mild. Most common were headache, somnolence, dizziness, and fatigue. | [11] |
| Phase 1 Proof-of-Concept (TMS) | 25 Healthy Volunteers | 250 mg (multiple doses) | No drug-related adverse events, no SAEs. 99% of adverse events were mild. Most common were headache, somnolence, dizziness, and fatigue. | [11] |
Table 4: Astrocyte Modulation (In Vitro)
| Cell Type | Stimulation | This compound Treatment | Key Findings | Reference |
| Primary mouse brain astrocytes | Not specified | Not specified | Modulated seventeen different cytokines and chemokines, with a statistically significant dampening of the inflammatory response. | [1][2][4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Capsaicin-Induced Neuropathic Pain Model
This model is used to assess analgesic efficacy in a state of heightened pain sensitivity.
Methodology:
-
Animal Acclimation: Rodents are acclimated to the testing environment and handling procedures to minimize stress-induced variability.
-
Baseline Measurement: A baseline mechanical withdrawal threshold is determined using von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Capsaicin Injection: A solution of capsaicin is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: this compound or a vehicle control is administered orally or via another relevant route at specified doses.
-
Post-Treatment Assessment: Mechanical withdrawal thresholds are reassessed at various time points after drug administration to determine the analgesic effect of the compound.
Transcranial Magnetic Stimulation (TMS) with EEG/EMG
This technique is used to assess the effects of this compound on cortical excitability and neurotransmission in healthy volunteers.
Methodology:
-
Subject Preparation: EEG and EMG electrodes are placed on the scalp and a target muscle (e.g., first dorsal interosseous), respectively.
-
Motor Threshold Determination: The resting motor threshold (RMT) is determined, which is the minimum TMS intensity required to elicit a motor evoked potential (MEP) of a certain amplitude in the target muscle in a certain percentage of trials.
-
Drug Administration: Subjects receive a single or multiple doses of this compound or placebo in a double-blind, crossover design.
-
TMS and Recording: Single-pulse TMS is delivered to the motor cortex at an intensity relative to the RMT. The resulting MEPs and EEG responses are recorded.
-
Data Analysis: MEP amplitude and latency, as well as changes in EEG power spectral density, are analyzed to assess the effects of this compound on cortical excitability.
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test
This model is used to evaluate the anticonvulsant properties of a compound by determining its effect on the seizure threshold.[1][12][13]
Methodology:
-
Animal Preparation: A catheter is surgically implanted into a tail vein of the mouse for intravenous infusion.
-
Drug Administration: this compound or a vehicle control is administered at various doses prior to PTZ infusion.
-
PTZ Infusion: A solution of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is infused at a constant rate.
-
Seizure Observation: The animal is observed for the onset of specific seizure behaviors, such as the first myoclonic twitch and generalized clonus.
-
Threshold Determination: The time to the onset of each seizure behavior is recorded, and the threshold dose of PTZ required to induce the seizure is calculated. An increase in the seizure threshold indicates an anticonvulsant effect.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.[1][8][10][14]
Methodology:
-
Drug Administration: Rodents are administered this compound or a vehicle control at various doses.
-
Electrical Stimulation: A brief, high-frequency electrical stimulus is delivered through corneal electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Protection Assessment: The ability of the drug to prevent the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.
Conclusion
This compound is a selective S1P1 receptor modulator with a unique pharmacological profile that distinguishes it from other compounds in its class. Its ability to provide sustained S1P1 agonism without causing receptor desensitization suggests a novel mechanism for modulating neurotransmission in the CNS. Preclinical and early clinical data indicate its potential as a therapeutic for neuropathic pain and epilepsy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the broader field of S1P1 receptor modulation. Further studies are warranted to fully elucidate its therapeutic potential and long-term safety profile.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 3. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 4. sec.gov [sec.gov]
- 5. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 7. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 9. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Trevena Reports Favorable this compound Topline Safety and Tolerability Data from Proof-of-Concept Studies :: Trevena, Inc. (TRVN) [trevena.com]
- 12. A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Preclinical Pharmacology of TRV045: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRV045 is an orally available, novel, highly selective sphingosine-1-phosphate receptor subtype 1 (S1P1R) modulator in development for the treatment of central nervous system (CNS) disorders, including diabetic neuropathic pain and epilepsy.[1][2][3][4][5] Preclinical data have demonstrated its potential as a potent analgesic and anticonvulsant. A key differentiating feature of this compound is its ability to provide sustained S1P1R agonism without causing receptor desensitization or downregulation, a common limitation of other S1P receptor modulators like fingolimod.[1][4] Furthermore, this compound does not induce lymphopenia at therapeutically relevant doses, suggesting a favorable safety profile.[1][2][3][4][5]
Mechanism of Action
This compound is a selective agonist of the S1P1 receptor, a G protein-coupled receptor highly expressed in the CNS.[1][2][3][4][5] S1P1 receptors are known to play a crucial role in modulating neurotransmission and neuroinflammation.[2][3][4][5] The therapeutic effects of this compound are attributed to its sustained agonism at S1P1 receptors in key CNS regions involved in pain and seizure pathways.[1] Unlike fingolimod, which leads to long-term functional antagonism through receptor desensitization and protein reduction, this compound's mechanism allows for continuous signaling, which is believed to be the basis for its sustained efficacy.[1][4]
S1P1 Receptor Signaling Pathway
The downstream signaling pathways activated by this compound binding to the S1P1 receptor are not fully detailed in the available literature. However, it is known that S1P1 receptor activation can modulate various intracellular signaling cascades that influence neuronal excitability and inflammatory responses.
In Vitro Pharmacology
Specific quantitative in vitro data on the binding affinity (Ki) and functional potency (EC50, Emax) of this compound for the S1P1 receptor are not publicly available at this time. However, preclinical studies have consistently highlighted that this compound is a highly selective S1P1 receptor modulator.[1][2][3][4][5]
S1P1 Receptor Functional Activity
A key finding from preclinical studies is that this compound does not cause S1P1 receptor functional desensitization or protein downregulation upon repeated administration, in stark contrast to fingolimod.[1][4]
| Parameter | This compound | Fingolimod | Reference |
| S1P1R Functional Desensitization | No effect on 35S-GTPγS binding after 14 days of oral dosing (10 mg/kg/day) | ~70% decrease in 35S-GTPγS binding after 14 days of oral dosing (1 mg/kg/day) | [1] |
| S1P1R Protein Expression | No effect on S1P1R protein levels in the spinal cord after repeated treatment | ~30% reduction in S1P1R protein in the spinal cord after repeated treatment | [1] |
Astrocyte Modulation
This compound has been shown to have a potential anti-inflammatory effect on astrocytes, which may contribute to its therapeutic efficacy in CNS disorders.[2] In a study using primary astrocytes from mouse brains, this compound demonstrated a statistically significant dampening of the inflammatory response by modulating the production of various cytokines and chemokines.[2][6] However, specific quantitative data on the modulation of individual cytokines are not available.
In Vivo Pharmacology
This compound has demonstrated significant efficacy in various preclinical models of neuropathic pain and epilepsy.
Neuropathic Pain Models
This compound has shown analgesic effects in models of chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy.[1][2][3][4][5]
| Model | Species | Dosing | Outcome | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | 1, 3, and 10 mg/kg (oral) | Statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception (at 3 and 10 mg/kg). Effects were observed after single and repeated (once daily for 7 days) administration. | [1] |
| Diabetic Peripheral Neuropathy | Rat | Not specified | Reversed thermal hyperalgesia. Efficacy was comparable to gabapentin. | [2][3][4][5] |
Epilepsy Models
This compound has demonstrated anticonvulsant properties in several preclinical seizure models.[1]
| Model | Species | Dosing | Outcome | Reference |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse | 5, 10, 20, and 30 mg/kg (oral) | At 30 mg/kg, a statistically significant increase in the time to first myoclonic twitch and a trend towards increased time to generalized clonus was observed. | [1] |
| Maximal Electroshock (MES) Model | Rat | Not specified | Dose-dependent seizure protection. | [7] |
| Corneal Kindled Seizure Model | Mouse | 10 mg/kg (s.c.) | ED50 dose was determined. | [7] |
| Theiler's Murine Encephalitis Virus (TMEV) Model | Mouse | 10 mg/kg (s.c., BID) | Pre-treatment and continued treatment were evaluated. | [7] |
| Mesial Temporal Lobe Epilepsy (mTLE) Model | Mouse | 6 mg/kg (s.c.) | Evaluated for treatment effect on spontaneous hippocampal paroxysmal discharges. | [7] |
Safety Pharmacology
Preclinical studies have indicated a favorable safety profile for this compound. Notably, at or above pharmacologically active doses, this compound was not associated with lymphopenia, a common side effect of other S1P receptor modulators.[1][2][3][4][5] Additionally, no significant changes in blood pressure, heart rate, or respiratory function were observed.[1][2][3][4][5]
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following are summaries based on the available information.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
A common method for inducing CIPN in mice involves the administration of paclitaxel.[8] Behavioral assessments, such as the von Frey test for mechanical allodynia and the acetone (B3395972) test for cold allodynia, are used to measure neuropathic pain.[8]
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test
This model is used to assess a compound's ability to increase the threshold for seizure induction.[1] A seizure-inducing agent, pentylenetetrazol (PTZ), is infused intravenously, and the time to the onset of specific seizure behaviors is measured.[1]
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate a compound's ability to prevent the spread of seizures.[7] An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The abolition of the hindlimb tonic extensor component of the seizure is considered a sign of protection.[7]
Conclusion
The preclinical data for this compound are promising, suggesting a novel and differentiated mechanism of action for the treatment of neuropathic pain and epilepsy. Its ability to provide sustained S1P1R agonism without the liabilities of receptor desensitization and lymphopenia positions it as a potentially significant advancement over existing S1P receptor modulators. Further clinical development will be crucial to confirm these preclinical findings in patient populations.
References
- 1. Trevena Announces this compound Presentation at the American College of Neuropsychopharmacology 62nd Annual Meeting :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 3. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. sec.gov [sec.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of TRV045 in Astrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, largely mediated by activated astrocytes, is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders. TRV045, a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, has emerged as a promising therapeutic candidate with potential disease-modifying effects. Preclinical evidence suggests that this compound exerts anti-inflammatory effects on astrocytes, key regulators of the neuroinflammatory response.[1] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory properties in astrocytes, including its mechanism of action, putative signaling pathways, and relevant experimental methodologies. While specific quantitative data from this compound-focused studies are not yet publicly available, this document synthesizes related research on S1P1 receptor modulation in astrocytes to offer a comprehensive framework for ongoing and future investigations.
Introduction: The Role of Astrocytes in Neuroinflammation
Astrocytes, the most abundant glial cell type in the CNS, are crucial for maintaining brain homeostasis. However, in response to injury or disease, they can undergo a process known as astrogliosis, adopting a reactive phenotype that can be either neuroprotective or neurotoxic. Pro-inflammatory reactive astrocytes release a variety of inflammatory mediators, including cytokines and chemokines, which can exacerbate neuronal damage and contribute to the progression of neurological disorders. Key inflammatory signaling pathways implicated in astrocyte activation include the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.
This compound: A Selective S1P1 Receptor Modulator
This compound is a novel therapeutic agent that selectively targets the S1P1 receptor.[1] S1P1 receptors are G protein-coupled receptors expressed on the surface of various cells, including astrocytes, and are known to play a role in regulating immune responses. A nonclinical study conducted by Trevena, Inc. demonstrated that this compound has a potential anti-inflammatory effect on astrocytes.[1] This study reported that in primary astrocytes isolated from mouse brains, this compound modulated the levels of seventeen different cytokines and chemokines, leading to a statistically significant dampening of the inflammatory response.[1] These findings suggest that this compound could have disease-modifying potential in conditions with a neuroinflammatory component.[1]
Putative Anti-Inflammatory Mechanism of this compound in Astrocytes
The precise signaling cascade initiated by this compound in astrocytes is a subject of ongoing investigation. However, based on the known function of S1P1 receptors in these cells, a putative mechanism can be proposed. Activation of astrocytic S1P1 receptors is generally associated with anti-inflammatory and neuroprotective effects. Research on other S1P1 receptor modulators has shown that their engagement can suppress pro-inflammatory signaling pathways and promote the production of anti-inflammatory cytokines.
One key pathway likely modulated by this compound is the NF-κB signaling cascade, a central regulator of inflammatory gene expression. By activating the S1P1 receptor, this compound may inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Furthermore, studies on S1P1 receptor activation in astrocytes have demonstrated an upregulation of the potent anti-inflammatory cytokine, interleukin-10 (IL-10). IL-10 can, in turn, suppress the production of pro-inflammatory mediators and promote a neuroprotective astrocyte phenotype.
The following diagram illustrates the putative signaling pathway for the anti-inflammatory effects of this compound in astrocytes.
Caption: Putative signaling pathway of this compound in astrocytes.
Experimental Protocols for Investigating this compound's Anti-Inflammatory Properties
To further elucidate the anti-inflammatory effects of this compound in astrocytes, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.
Primary Astrocyte Culture and Treatment
Objective: To isolate and culture primary astrocytes for in vitro experiments.
Protocol:
-
Isolation: Cortices are dissected from postnatal day 1-3 mouse pups.
-
Dissociation: The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Cells are plated onto poly-D-lysine-coated flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Purification: After 7-10 days, flasks are shaken to remove microglia and oligodendrocytes, yielding a highly purified astrocyte culture.
-
Treatment: Astrocytes are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
Quantification of Cytokine and Chemokine Secretion
Objective: To measure the levels of inflammatory mediators released by astrocytes.
Protocol:
-
Sample Collection: Supernatants from treated astrocyte cultures are collected.
-
Multiplex Immunoassay (Luminex): A multiplex bead-based immunoassay is used to simultaneously quantify the concentrations of multiple cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, CCL2, CXCL10).
-
Data Analysis: The median fluorescence intensity is measured, and concentrations are determined using a standard curve.
Western Blot Analysis of Signaling Proteins
Objective: To assess the activation of key signaling proteins in the inflammatory cascade.
Protocol:
-
Protein Extraction: Cell lysates are prepared from treated astrocytes.
-
SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK, STAT3).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
The following diagram illustrates a typical experimental workflow for these investigations.
Caption: Experimental workflow for assessing this compound's effects.
Data Presentation: Illustrative Quantitative Data
While specific data on the seventeen cytokines and chemokines modulated by this compound are not yet public, the following tables provide an illustrative example of how such data could be presented. The data is hypothetical and based on expected outcomes from S1P1 receptor modulation in astrocytes.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS-Stimulated Astrocytes
| Cytokine | Control | LPS (100 ng/mL) | LPS + this compound (1 µM) | % Inhibition |
| TNF-α (pg/mL) | < 10 | 550 ± 45 | 220 ± 30 | 60% |
| IL-1β (pg/mL) | < 5 | 280 ± 25 | 110 ± 15 | 61% |
| IL-6 (pg/mL) | < 20 | 1200 ± 110 | 450 ± 50 | 63% |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion by LPS-Stimulated Astrocytes
| Cytokine | Control | LPS (100 ng/mL) | LPS + this compound (1 µM) | Fold Increase |
| IL-10 (pg/mL) | < 15 | 50 ± 8 | 150 ± 20 | 3.0 |
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurological disorders with a neuroinflammatory component. Its selective modulation of the S1P1 receptor in astrocytes offers a targeted approach to dampen detrimental inflammatory responses within the CNS. The preclinical findings indicating a broad modulation of inflammatory mediators are encouraging.[1]
Future research should focus on:
-
Publishing detailed quantitative data from the preclinical astrocyte studies to provide a clearer picture of this compound's anti-inflammatory profile.
-
Elucidating the precise downstream signaling pathways engaged by this compound in astrocytes to confirm the involvement of NF-κB and identify other key players.
-
Conducting in vivo studies in animal models of neuroinflammatory diseases to validate the therapeutic potential of this compound and assess its impact on disease progression and behavioral outcomes.
A thorough understanding of this compound's interaction with astrocytes will be pivotal in advancing this compound through clinical development and ultimately providing a novel therapeutic option for patients suffering from a range of CNS disorders.
References
TRV045: A Novel, Non-Opioid Analgesic Candidate Targeting the S1P1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TRV045 is an orally available, selective sphingosine-1-phosphate receptor subtype 1 (S1P1R) modulator in development by Trevena, Inc. as a potential first-in-class, non-opioid analgesic for the treatment of neuropathic pain. Preclinical and early clinical data suggest a novel mechanism of action that differentiates it from other S1P receptor modulators. By acting as a sustained agonist at the S1P1 receptor in the central nervous system (CNS) without causing receptor desensitization or downregulation, this compound has demonstrated analgesic effects in models of neuropathic pain.[1] Phase 1 studies have established a favorable safety and tolerability profile, notably absent of the lymphopenia commonly associated with other drugs in this class.[2] This guide provides a comprehensive overview of the core science, mechanism, and current data for this compound.
Introduction to S1P1R and Neuropathic Pain
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. It represents a significant unmet medical need, as current therapies, including opioids and gabapentinoids, are often associated with limited efficacy and significant side effects. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a key player in CNS disorders. S1P is a bioactive lipid that signals through five G-protein coupled receptors (S1PRs 1-5).[3]
Emerging evidence implicates elevated S1P levels and S1P1R activation on astrocytes in the spinal cord as a critical driver of neuropathic pain.[4][5] Nerve injury leads to increased S1P, which activates S1P1R on astrocytes, promoting neuroinflammatory processes that contribute to central sensitization and pain maintenance.[6][7][8] Therefore, modulating this pathway presents a promising non-opioid therapeutic strategy.
Mechanism of Action of this compound
This compound is a highly selective S1P1 receptor modulator designed for CNS penetration.[3][9] Its proposed analgesic mechanism centers on its unique interaction with the S1P1 receptor, which differs fundamentally from other S1P modulators like fingolimod (B1672674).
Sustained Agonism without Receptor Desensitization
Preclinical research indicates that this compound acts as a sustained agonist at the S1P1 receptor.[9] Unlike fingolimod, which leads to initial receptor agonism followed by receptor internalization, functional desensitization, and protein reduction, this compound does not appear to cause these adaptive changes.[9][10] This sustained agonism is believed to be the underlying mechanism for its durable analgesic effects.[9] Studies in mice have shown that even after 14 days of repeated dosing, this compound did not cause S1P1R functional desensitization or protein reduction in key CNS pain processing centers, such as the spinal cord and periaqueductal gray.[1][9] In contrast, fingolimod treatment resulted in significant receptor desensitization and an approximate 30% reduction in S1P1R protein.[9][10]
Modulation of Astrocyte-Mediated Neuroinflammation
The primary cellular target for this compound's analgesic effect in the CNS is believed to be the astrocyte.[8] In response to nerve injury, S1P1R activation on astrocytes can trigger the release of pro-inflammatory cytokines, driving a neuroinflammatory state that sensitizes neurons and perpetuates pain.[5][6] While the precise downstream signaling of this compound's agonism is still under investigation, preclinical studies with other S1P1R modulators suggest that inhibiting this pro-inflammatory signaling can rebalance (B12800153) cytokine profiles, potentially by enhancing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), to attenuate neuropathic pain.[4][6] Trevena has also conducted nonclinical studies showing this compound has an anti-inflammatory effect on astrocytes, dampening the inflammatory response of these cells.
Preclinical Evidence
This compound has demonstrated significant efficacy and a favorable safety profile in multiple nonclinical models of neuropathic pain.
Efficacy in Neuropathic Pain Models
This compound has been evaluated in validated rodent models of diabetic peripheral neuropathy (DPN) and chemotherapy-induced peripheral neuropathy (CIPN). In these studies, orally administered this compound reversed thermal hyperalgesia and reduced mechanical and cold stimulus-evoked nociception in a dose-related manner.[3][9][11] These analgesic effects were observed after both acute and repeated daily dosing for 7 days.[9]
Preclinical Safety Profile
A key differentiating feature of this compound is its safety profile. In nonclinical studies, this compound did not cause lymphopenia (a reduction in circulating lymphocytes), a characteristic side effect of systemically acting S1P receptor modulators like fingolimod.[3][12] Furthermore, at or above pharmacologically active doses, this compound produced no changes in blood pressure, heart rate, or respiratory function.[3][11]
| Preclinical Study | Model | Key Finding | Citation |
| Neuropathic Pain | Diabetic Peripheral Neuropathy | Reversed thermal hyperalgesia. | [2][3][11] |
| Neuropathic Pain | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Reduced mechanical and cold stimulus-evoked nociception. | [3][9][11] |
| Receptor Occupancy | Mouse CNS Tissue | This compound (repeated dosing) did not cause S1P1R desensitization or protein reduction. | [9][10] |
| Safety Pharmacology | Rodent Models | Not associated with lymphopenia, changes in blood pressure, heart rate, or respiration. | [3][11][12] |
| Epilepsy | ivPTZ Seizure Threshold Test (Mouse) | 30mg/kg dose significantly increased time to first myoclonic twitch (31.6s vs 26.0s for vehicle). | [9] |
Clinical Development and Data
This compound has completed a three-part Phase 1 study and two proof-of-concept (POC) studies in healthy volunteers.
Phase 1 Program
A randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy volunteers.[2] The program consisted of a Single Ascending Dose (SAD) phase, a food-effect phase, and a Multiple Ascending Dose (MAD) phase.[2] The results demonstrated a favorable tolerability profile and a PK profile supportive of once-daily dosing.[2]
Proof-of-Concept (POC) Studies
Two POC studies were conducted to evaluate CNS target engagement and pharmacodynamic effects.
-
Target Engagement (Pain Model) Study: This study used a validated capsaicin-induced model of neuropathic pain. This compound demonstrated a statistically significant, dose-dependent analgesic effect, reducing mechanical allodynia at doses of 150mg and 300mg compared to placebo.[3]
-
Transcranial Magnetic Stimulation (TMS) Study: This study assessed the pharmacodynamic effects of this compound on cortical excitability. The results provided statistically significant evidence of CNS activity as measured by EEG power spectral analysis, confirming that this compound penetrates the CNS and engages its target.[11][13]
Clinical Safety and Tolerability
Across all clinical studies to date, this compound has been well tolerated.[2]
-
No serious adverse events (SAEs) or drug-related discontinuations have been reported.[11]
-
There have been no reports of clinically significant lymphopenia, bradycardia, or changes in blood pressure or ECG intervals.[2]
-
The most common adverse events reported were mild and included headache, somnolence, dizziness, and fatigue.[2]
| Clinical Study | Design | N | Doses | Key Findings | Citation |
| Phase 1 | SAD, MAD, Food-Effect | 89 | Single and multiple ascending doses | Well tolerated, no SAEs, no lymphopenia. PK supports once-daily dosing. | [2] |
| Target Engagement POC | Randomized, double-blind, placebo-controlled, 4-way crossover | 25 | Single doses: 50mg, 150mg, 300mg, Placebo | Statistically significant, dose-dependent reduction in capsaicin-induced mechanical allodynia at 150mg and 300mg. | [3][11] |
| TMS POC | Randomized, double-blind, placebo-controlled, 2-way crossover | 25 | 250mg daily for 4 days | Statistically significant evidence of CNS activity via EEG. Confirmed CNS penetration and target engagement. | [11][13] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This preclinical model is designed to mimic the neuropathy experienced by patients undergoing chemotherapy.[14]
-
Species/Strain: C57BL/6J mice are commonly used.[14]
-
Induction: Neuropathy is induced by intermittent intraperitoneal (i.p.) or intravenous (i.v.) injections of a chemotherapeutic agent, such as paclitaxel (B517696). A typical regimen involves doses of 2-8 mg/kg administered every other day for several doses to mimic a cycle of chemotherapy.[15]
-
Assessment: Following induction, pain-like behaviors are assessed.
-
Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments.[14]
-
Cold Allodynia: The response to a drop of acetone (B3395972) applied to the plantar surface of the paw is measured (e.g., duration of licking/biting).[14][15]
-
Thermal Hyperalgesia: Latency to withdraw from a radiant heat source is measured.
-
-
This compound Administration: this compound or vehicle is administered orally, and behavioral assessments are performed at specified time points post-dosing.[9]
Human Capsaicin-Induced Pain Model
This is a validated translational model used to induce a state of hyperalgesia and allodynia in healthy volunteers to test the efficacy of analgesic compounds.[16][17][18]
-
Subject Population: Healthy adult volunteers.
-
Induction: A precise amount of capsaicin (B1668287) (e.g., 100-250 micrograms) is injected intradermally into a specified area, typically the volar forearm.[16] This induces a localized burning sensation (primary hyperalgesia) and a surrounding area of increased sensitivity to mechanical stimuli (secondary hyperalgesia or allodynia).
-
Assessment of Mechanical Allodynia: The area of secondary hyperalgesia is "mapped" by applying von Frey filaments of a specific force to the skin, moving from outside the sensitized area inwards until the subject reports a change in sensation to pain or sharpness. The area is traced and calculated.[3][11]
-
Study Design (this compound POC): The study employed a randomized, double-blind, placebo-controlled, four-way crossover design. Each subject received single doses of this compound (50mg, 150mg, 300mg) and placebo on four separate occasions. Allodynia was assessed over 10 hours following the dose.[3][11]
References
- 1. "Mechanisms of Sphingosine-1-Phosphate Receptor Subtype 1 Mediated Anti" by Abby M. Pondelick [scholarscompass.vcu.edu]
- 2. sec.gov [sec.gov]
- 3. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain | Semantic Scholar [semanticscholar.org]
- 8. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 9. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 10. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. investing.com [investing.com]
- 13. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders | Nasdaq [nasdaq.com]
- 14. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The human capsaicin model of allodynia and hyperalgesia: sources of variability and methods for reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new human experimental pain model: the heat/capsaicin sensitization model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human experimental pain models 3: heat/capsaicin sensitization and intradermal capsaicin models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of TRV045 in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of TRV045, a novel investigational compound, and its emerging potential in the treatment of epilepsy. This compound is a selective sphingosine-1-phosphate receptor subtype 1 (S1P1) modulator being developed by Trevena, Inc.[1][2][3][4][5][6][7] Preclinical evidence suggests that its unique mechanism of action may offer a new therapeutic avenue for seizure control without the immunosuppressive effects associated with other S1P receptor modulators.[8][9] This document synthesizes the available preclinical and clinical data, details experimental methodologies, and visualizes key pathways to support further research and development in this promising area.
Core Mechanism of Action: Selective S1P1 Receptor Modulation
This compound is a novel, highly selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator.[1][3][4][5][6][7] S1P receptors are widely distributed throughout the body, including the central nervous system (CNS), where they are believed to play a crucial role in modulating neurotransmission and membrane excitability.[1][3][6][7][10] The therapeutic rationale for targeting S1P receptors in epilepsy is supported by studies with fingolimod, a non-selective S1P receptor modulator, which has demonstrated antiepileptogenic effects in rodent models.[8] However, fingolimod's utility is limited by its immunosuppressive effects.[8] this compound's high selectivity for the S1P1 receptor subtype may allow for targeted CNS effects while avoiding the adverse effects associated with broader S1P receptor modulation, such as lymphopenia.[1][2][3][8][9]
A key differentiator of this compound is its ability to provide sustained S1P1 receptor agonism without causing receptor desensitization or a reduction in receptor protein levels, a phenomenon observed with other S1P modulators like fingolimod.[1] This suggests that this compound may offer a more durable therapeutic effect.[1] Furthermore, nonclinical studies have indicated that this compound may exert anti-inflammatory effects on astrocytes, which are implicated in the pathogenesis of seizures and epilepsy.[3][7] This potential disease-modifying effect is a significant area of ongoing investigation.[3][4][7]
Signaling Pathway
Preclinical Efficacy in Epilepsy Models
This compound has demonstrated anticonvulsant properties in a variety of established preclinical models of epilepsy through a collaboration with the NIH-supported Epilepsy Therapy Screening Program (ETSP).[1][2]
Quantitative Data Summary
| Experimental Model | Species | Route of Administration | Dose Range | Key Findings | Citation |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse | Oral | 5, 10, 20, 30 mg/kg | At 30 mg/kg, significantly increased time to first myoclonic twitch (31.6s vs 26.0s for vehicle, p=0.02) and a trend towards increased time to generalized clonus (33.9s vs 28.7s for vehicle, p=0.056). | [1] |
| Maximal Electroshock (MES) Model | Rat | Oral | 30, 60 mg/kg | Demonstrated seizure protection. A full dose-response was conducted to identify an ED50. | [1][11] |
| Corneal-Kindled (CK) Mouse Model | Mouse | Oral | 10, 15 mg/kg | Reduced seizures. A full dose-response was performed to identify an ED50. | [11] |
| Post-Kainic Acid Spontaneous Recurrent Seizures (post-KA SRS) Model | Rat | Intraperitoneal | Not specified | Reduced seizure burden. | [11] |
| Epileptogenesis Model | Rat | Not specified | Not specified | Did not show a statistically significant effect in preventing the development of epilepsy in a preliminary study. | [1] |
Experimental Protocols
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test This model assesses a compound's ability to raise the threshold for seizure induction by the chemoconvulsant pentylenetetrazol.
-
Animals: Mice.
-
Procedure:
-
Groups of ten mice were orally administered one of four doses of this compound (5, 10, 20, or 30 mg/kg) or a vehicle.[1]
-
One hour after administration, a 0.5% solution of PTZ was infused intravenously.[1]
-
The time to the first myoclonic (whole-body) twitch and the time to generalized clonus (seizure) were recorded as the outcome measures.[1]
-
Maximal Electroshock (MES) Model The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
-
Animals: Male Sprague Dawley rats.[11]
-
Procedure:
-
Rats (n=8 per group) were orally administered this compound (30 or 60 mg/kg) or vehicle.[11]
-
At various time points (0.25 to 2 hours) post-dosing, a 60Hz alternating current of 150 mA was delivered for 0.2 seconds via corneal electrodes to determine the time of peak effect.[11]
-
Protection was defined as the abolition of the hindlimb tonic extensor component of the seizure.[11]
-
A full dose-response curve was generated by testing at the determined time of peak effect (0.5 to 1 hour).[11]
-
Corneal-Kindled (CK) Mouse Model This model is used to study focal seizures that evolve into generalized seizures, reflecting aspects of temporal lobe epilepsy.
-
Animals: Male C57Bl/6 mice.[11]
-
Procedure:
-
Mice were fully kindled to achieve five consecutive stage 5 seizures.[11]
-
5-7 days after the last stimulation, mice (n=8 per group) were orally administered this compound (10 or 15 mg/kg).[11]
-
Seizure activity was tested at 1 and 2 hours post-dose to determine the time of peak effect.[11]
-
A full dose-response was then conducted with testing at the identified time of peak effect (1 hour) to determine an ED50 dose.[11]
-
Clinical Evaluation and Safety Profile
This compound has completed a Phase 1 clinical study in healthy volunteers and has been explored in proof-of-concept studies.[3][4][5]
Phase 1 Study
A three-part, randomized, double-blind, placebo-controlled Phase 1 study evaluated the safety, tolerability, and pharmacokinetics of orally administered this compound in healthy volunteers.[3] The study demonstrated a favorable tolerability profile with no serious adverse events reported.[3] Notably, this compound was not associated with lymphopenia, a common side effect of other S1P-targeted compounds.[3] The pharmacokinetic profile supports the potential for once-daily dosing.[3]
Proof-of-Concept Study: Cortical Excitability
To further investigate its CNS effects, a Phase 1 proof-of-concept study was initiated to evaluate the pharmacodynamic effects of this compound on cortical excitability in healthy male adults.[4] This randomized, double-blind, placebo-controlled, two-way crossover study used Transcranial Magnetic Stimulation (TMS) combined with electromyography (EMG) and electroencephalography (EEG) to measure changes in brain function.[4][12]
-
Design: 24 healthy male volunteers received either this compound (250 mg) or a placebo once daily for four consecutive days, with a crossover to the other treatment.[4]
-
Key Findings: The study showed that this compound has CNS activity with evolving effects following repeated dosing.[12] There was a significant increase in alpha power with eyes open after a single dose, which increased after four days of dosing.[12] Less pronounced but significant effects were also seen in beta, gamma, and delta power after four days.[12] These findings support further investigation into the anti-epileptic potential of this compound.[12]
Future Directions and Conclusion
The preclinical and early clinical data for this compound present a compelling case for its continued investigation as a novel treatment for epilepsy. Its selective S1P1 receptor modulation, sustained agonism without receptor desensitization, and favorable safety profile, particularly the absence of lymphopenia, distinguish it from other compounds in its class.[1][3] The demonstration of anti-seizure activity in multiple preclinical models and evidence of CNS target engagement in humans are significant milestones.[1][12][13]
While this compound did not show a significant effect on epileptogenesis in a preliminary study, its potential as an anti-seizure therapeutic remains strong.[1] Further studies are warranted to fully elucidate its mechanism of action, particularly its anti-inflammatory and potential disease-modifying effects, and to establish its efficacy and safety in patient populations. The unique profile of this compound holds the promise of a new and differentiated therapeutic option for individuals with epilepsy.[1] this compound is an investigational product and has not been approved by the FDA.[1][2][3][4][6][7][11][13]
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. investing.com [investing.com]
- 3. sec.gov [sec.gov]
- 4. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 7. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Trevena Announces Preclinical this compound Data Providing Insight [globenewswire.com]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. TMS and EEG Pharmacodynamic Effects of a Selective Sphingosine-1-Phosphate Subtype 1 Receptor Agonist on Cortical Excitability in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
TRV045: A Technical Whitepaper on its Novel Signaling Mechanisms at the Sphingosine-1-Phosphate Subtype 1 (S1P1) Receptor
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide to the signaling pathways affected by TRV045, a novel, selective modulator of the Sphingosine-1-Phosphate Subtype 1 (S1P1) receptor. It details the current understanding of its mechanism of action, presents available data, and outlines the experimental protocols used to elucidate its unique pharmacological profile.
Executive Summary
This compound is an investigational, highly selective S1P1 receptor modulator in development for central nervous system (CNS) disorders, including diabetic neuropathic pain and epilepsy.[1] Preclinical data reveal a distinct mechanism of action compared to existing S1P1 modulators like fingolimod (B1672674). The core of this compound's novelty lies in its ability to provide sustained S1P1 receptor agonism without causing the receptor desensitization or downregulation that typically leads to functional antagonism with other compounds in this class.[1][2] This unique profile suggests that this compound may offer a durable therapeutic effect in chronic conditions. This paper will explore the molecular signaling pathways underpinning these observations.
S1P1 Receptor Signaling: A Dual Pathway Paradigm
The S1P1 receptor, a G-protein coupled receptor (GPCR), is a key regulator of neuroinflammatory processes and neurotransmission.[1] Upon activation, it initiates downstream signaling through two primary pathways:
-
G-protein Signaling: The S1P1 receptor primarily couples to the inhibitory G-protein, Gαi. This interaction inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also modulate other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and PI3K/Akt pathways, influencing cell survival and excitability.
-
β-Arrestin Signaling: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This recruitment uncouples the receptor from G-proteins, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a second wave of G-protein-independent signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway. This β-arrestin-mediated pathway is also critically involved in receptor internalization and downregulation.
A ligand's ability to differentially engage these pathways is known as "biased agonism."
Visualizing S1P1 Receptor Signaling
The following diagram illustrates the canonical G-protein and β-arrestin signaling pathways initiated by S1P1 receptor activation.
This compound's Distinct Mechanism of Action
Preclinical studies indicate that this compound's therapeutic effects are driven by a mechanism of sustained G-protein agonism without the typical β-arrestin-mediated receptor desensitization and downregulation observed with other S1P1 modulators.
G-Protein Pathway Activation
Research from Virginia Commonwealth University, presented at the ASPET 2024 Annual Meeting, has provided key insights.[1] A Ph.D. dissertation from this group further clarifies these findings, stating that this compound acts as a full agonist for G-protein activation at the S1P1 receptor.[2] This G-protein signaling is believed to be the primary driver of its analgesic and anti-seizure effects.
Avoidance of Receptor Desensitization and Downregulation
The defining characteristic of this compound is its lack of receptor desensitization and downregulation upon repeated administration.[1][2] In contrast, the approved S1P modulator fingolimod demonstrates significant S1P1R functional desensitization and an approximate 30% reduction in S1P1R protein levels in the spinal cord after repeated treatment.[1] this compound, even with repeated dosing over 14 days, had no such effect.[1][2] This suggests that this compound does not robustly engage the β-arrestin pathway that leads to receptor internalization and degradation.
This sustained agonism, without the loss of surface receptors, is the proposed mechanism for this compound's durable analgesic effects.[1]
Anti-Inflammatory Signaling in Astrocytes
In addition to its direct neuronal effects, this compound has demonstrated anti-inflammatory activity in nonclinical studies. In primary astrocyte cultures derived from mouse brains, this compound modulated the production of seventeen different cytokines and chemokines, resulting in a statistically significant dampening of the inflammatory response. This suggests a potential disease-modifying effect in neuroinflammatory conditions like epilepsy.
Data Summary
While specific EC50 and Emax values for this compound on G-protein or β-arrestin pathways are not yet publicly available, the qualitative and comparative findings are summarized below.
| Feature | This compound | Fingolimod |
| S1P1 G-Protein Activation | Full Agonist[2] | Agonist (FTY720-P is more potent than this compound)[2] |
| S1P1 Receptor Desensitization | No significant desensitization with repeated dosing.[1][2] | Significant functional desensitization.[1] |
| S1P1 Receptor Downregulation | No reduction in S1P1R protein levels with repeated dosing.[1][2] | ~30% reduction in S1P1R protein in spinal cord.[1] |
| Peripheral Lymphopenia | Not associated with lymphopenia.[1] | Induces lymphopenia. |
Visualizing the Hypothesized Mechanism of this compound
The following diagram illustrates the proposed biased agonism of this compound, emphasizing G-protein signaling while minimizing β-arrestin-mediated downregulation.
Key Experimental Protocols
The characterization of this compound's signaling properties relies on established pharmacological assays. The workflows for the key experiments cited are detailed below.
S1P1 Receptor-Mediated G-protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the first step in G-protein activation following receptor stimulation.
Principle: In the inactive state, Gαi is bound to GDP. Agonist binding to the S1P1 receptor promotes the exchange of GDP for GTP. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.
General Protocol:
-
Membrane Preparation: Isolate cell membranes from tissue (e.g., mouse spinal cord) or cultured cells expressing the S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and saponin (B1150181) to permeabilize membranes.
-
Reaction Setup: In a 96-well plate, combine membrane homogenates, GDP (to establish baseline), and varying concentrations of the test compound (e.g., this compound, FTY720-P).
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow for nucleotide exchange.
-
Termination: Stop the reaction by rapid filtration through a filter mat, which traps the membranes but allows unbound [³⁵S]GTPγS to pass through.
-
Quantification: Wash the filters, dry them, and measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the agonist to generate dose-response curves and calculate potency (EC50) and efficacy (Emax) values.
S1P1 Receptor Protein Expression (Western Immunoblotting)
This technique is used to quantify changes in the total amount of S1P1 receptor protein in a sample.
Principle: Proteins from tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the S1P1 receptor. A secondary antibody conjugated to an enzyme or fluorophore allows for detection and quantification.
General Protocol:
-
Tissue Homogenization: Homogenize tissue samples (e.g., spinal cord, periaqueductal gray) from drug-treated and vehicle-treated animals in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the S1P1 receptor.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging: Capture the light signal with a CCD camera-based imager.
-
Analysis: Quantify the band intensity corresponding to the S1P1 receptor protein. Normalize this to a loading control protein (e.g., β-actin or GAPDH) to compare protein levels between samples.
Conclusion and Future Directions
This compound represents a potentially new class of S1P1 receptor modulator characterized by sustained G-protein-mediated agonism without inducing significant receptor desensitization or downregulation. This mechanism, distinct from that of functional antagonists like fingolimod, may offer a significant advantage for the chronic treatment of neuropathic pain and epilepsy.
Future research should focus on obtaining quantitative data for this compound's activity on both the G-protein and β-arrestin pathways to precisely define its bias profile. Direct measurement of β-arrestin recruitment and downstream effectors like ERK phosphorylation will be critical to fully elucidate its intracellular signaling fingerprint. These studies will further clarify the structure-activity relationships that govern this unique signaling profile and solidify the therapeutic rationale for this compound in CNS disorders.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. "Mechanisms of Sphingosine-1-Phosphate Receptor Subtype 1 Mediated Anti" by Abby M. Pondelick [scholarscompass.vcu.edu]
chemical structure and properties of TRV045
An In-depth Technical Guide to TRV045: A Novel S1P1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally available, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for the treatment of neuropathic pain and epilepsy.[1][2][3][4][5] Developed by Trevena, Inc., this new molecular entity has demonstrated promising preclinical and Phase 1 clinical data, suggesting a unique mechanism of action that differentiates it from other S1P receptor modulators.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental findings for this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule designed for high selectivity to the S1P1 receptor.[3] Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂O₃ | [7] |
| Molecular Weight | 338.36 g/mol | [7] |
| CAS Number | 2223591-38-0 | [7] |
Chemical Structure:
(Image credit: MedChemExpress. A visual representation of the chemical structure of this compound.)
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the sphingosine-1-phosphate subtype 1 (S1P1) receptor.[7] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the central nervous system (CNS) by modulating neurotransmission and membrane excitability.[3][4] The S1P1 receptor is expressed on various cell types in the CNS, including neurons and astrocytes.[8]
Upon binding of this compound, the S1P1 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein. This interaction initiates a downstream signaling cascade that is central to the therapeutic effects of this compound. A key aspect of this compound's mechanism is its ability to provide sustained S1P1R agonism without causing receptor desensitization or a reduction in receptor protein levels, a common issue with other S1P modulators like fingolimod.
The signaling pathway initiated by this compound at the S1P1 receptor involves several key steps that ultimately modulate neuronal activity and neuroinflammation.
Preclinical and Clinical Data
This compound has undergone several preclinical and clinical studies to evaluate its efficacy, safety, and mechanism of action.
Preclinical Studies
Preclinical studies have been conducted in various animal models of neuropathic pain and epilepsy.
Key Findings:
-
Neuropathic Pain: In models of diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy, this compound reversed thermal hyperalgesia.[3][4][5] In a mouse model of chemotherapy-induced peripheral neuropathy, orally administered this compound (at 3 mg/kg and 10 mg/kg) produced a statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception.
-
Epilepsy: In the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test in mice, a 30mg/kg dose of this compound significantly increased the time to the first myoclonic twitch (31.6 seconds for this compound vs. 26.0 seconds for vehicle; p=0.02) and increased the time to generalized clonus (33.9 seconds for this compound vs. 28.7 seconds for vehicle; p=0.056). Dose-dependent seizure protection was also observed in the maximal electroshock (MES) model in rats.
-
Differentiated Mechanism: Unlike the S1P modulator fingolimod, which led to an approximate 30% reduction in S1P1R protein in the spinal cord and functional desensitization after repeated administration, this compound did not cause S1P1R protein reduction or functional desensitization. This suggests that this compound's therapeutic effects are mediated through sustained agonism.
-
Anti-Inflammatory Effects: A nonclinical study on primary astrocytes derived from mouse brains showed that this compound has a potential anti-inflammatory effect, suggesting a possible disease-modifying role.[3]
Summary of Preclinical Efficacy Data:
| Model | Species | Doses | Key Outcome |
| Diabetic Peripheral Neuropathy | Rodent | Not specified | Reversal of thermal hyperalgesia |
| Chemotherapy-Induced Peripheral Neuropathy | Mouse | 1, 3, 10 mg/kg (oral) | Dose-dependent reduction in mechanical and cold allodynia |
| ivPTZ Seizure Threshold | Mouse | 30 mg/kg | Significant delay in onset of myoclonic twitches and generalized clonus |
| Maximal Electroshock (MES) | Rat | Not specified | Dose-dependent seizure protection |
Clinical Studies
This compound has completed a 3-part Phase 1 study in healthy volunteers and two proof-of-concept (POC) studies.[3]
Phase 1 Study:
This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study included single ascending doses (up to 200mg) and an assessment of food effect.[3]
Proof-of-Concept (POC) Studies:
-
Capsaicin-Induced Neuropathic Pain Model: This study demonstrated a statistically significant, dose-dependent analgesic effect of this compound.[9]
-
Transcranial Magnetic Stimulation (TMS) Study: This study provided statistically significant evidence of CNS activity of this compound, as measured by EEG power spectral analysis.[10]
Safety and Tolerability:
Across the clinical studies, this compound was generally well-tolerated.
| Adverse Events | Frequency/Details |
| Most Common | Headache, somnolence, dizziness, and fatigue |
| Serious Adverse Events | None reported |
| Events of Special Interest | No lymphopenia, cardiac, pulmonary, or ophthalmologic adverse events reported |
Experimental Protocols
Detailed experimental protocols for the studies cited are proprietary to Trevena and their collaborators. However, based on public disclosures, the following provides an overview of the methodologies used.
Experimental Workflow for Preclinical Neuropathic Pain and Epilepsy Models
-
S1P1R Functional Desensitization Assay: This was measured by S1P1R-stimulated [³⁵S]GTPγS binding in membrane homogenates of spinal cord prepared from drug-treated mice.
-
S1P1R Protein Expression: This was measured by Western immunoblotting.
-
Capsaicin-Induced Neuropathic Pain Model: This is a validated model of neuropathic pain where topical capsaicin (B1668287) is applied to induce mechanical allodynia, which is then assessed using von Frey hair filaments.
-
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test: This is a standard preclinical model to assess the anticonvulsant properties of a compound by measuring the latency to seizure onset after PTZ infusion.
-
Maximal Electroshock (MES) Model: This model is used to identify compounds that prevent seizure spread.
-
Transcranial Magnetic Stimulation (TMS) with EEG/EMG: This non-invasive technique is used to assess cortical excitability and CNS target engagement in human subjects.
Conclusion
This compound is a promising, selective S1P1 receptor modulator with a differentiated mechanism of action that may offer a new therapeutic option for neuropathic pain and epilepsy. Its ability to provide sustained S1P1 receptor agonism without causing receptor desensitization or downregulation, combined with a favorable safety profile that avoids common side effects of other S1P modulators like lymphopenia, makes it a compelling candidate for further development. The data gathered from preclinical and early clinical studies provide a strong rationale for continued investigation into the therapeutic potential of this compound in CNS disorders.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. sec.gov [sec.gov]
- 4. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 5. biospace.com [biospace.com]
- 6. TRV 045 - AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P Receptor Mechanisms in Neuropathic Pain - Laura Sim-Selley [grantome.com]
- 10. TRV-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for TRV045 in In Vivo Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical protocols for evaluating the efficacy of TRV045, a selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, in rodent models of neuropathic pain. The following sections detail the mechanism of action, experimental methodologies, and key preclinical findings for this compound.
Introduction
This compound is an investigational drug candidate being developed for the treatment of acute and chronic neuropathic pain, including diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy.[1][2] As a selective S1P1 receptor modulator, this compound offers a novel, non-opioid therapeutic approach.[3] Preclinical studies have demonstrated its potential to reverse thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain.[1][3][2] A key differentiator of this compound is that it does not appear to cause S1P1 receptor desensitization or downregulation, unlike other S1P modulators like fingolimod, suggesting the potential for sustained analgesic effects with long-term treatment.
Mechanism of Action: S1P1 Receptor Modulation
This compound selectively targets the S1P1 receptor, which is expressed on various cells throughout the central nervous system (CNS), including astrocytes.[4][5][6] In neuropathic pain states, sphingosine-1-phosphate (S1P) levels are elevated in the spinal cord, leading to the activation of S1P1 receptors on astrocytes.[5][6][7] This activation is believed to contribute to neuroinflammation and the central sensitization that underlies chronic pain.[8] this compound, by modulating S1P1 receptor activity, is thought to counteract these pathological signaling pathways.
References
- 1. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 2. sec.gov [sec.gov]
- 3. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 4. [PDF] Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Development and Maintenance of Paclitaxel-induced Neuropathic Pain Require Activation of the Sphingosine 1-Phosphate Receptor Subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the Intravenous Pentylenetetrazol (ivPTZ) Seizure Model with TRV045
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV045 is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for its therapeutic potential in central nervous system (CNS) disorders, including epilepsy.[1][2][3][4][5] Preclinical studies have demonstrated its anticonvulsant properties in various animal models.[1][6] This document provides detailed application notes and protocols for evaluating the anti-seizure efficacy of this compound using the intravenous pentylenetetrazol (ivPTZ) seizure model, a well-established method for assessing seizure thresholds.
This compound's unique mechanism of action, which avoids receptor desensitization and protein reduction seen with other S1P1 receptor modulators like fingolimod, makes it a promising candidate for further investigation.[1][6] The ivPTZ model is particularly useful for quantifying the anticonvulsant effect of a compound by measuring the dose of the chemoconvulsant pentylenetetrazol required to induce seizures.[7]
This compound Mechanism of Action
This compound is a selective agonist of the S1P1 receptor.[1][2][3][4][5] S1P receptors are expressed in the CNS and are involved in modulating neurotransmission and membrane excitability.[1][2][3][4][5] Unlike other S1P receptor modulators, this compound does not cause S1P1 receptor desensitization or a reduction in receptor protein levels with repeated administration.[1][6] This suggests that this compound may provide sustained therapeutic effects. The proposed signaling pathway for this compound's action is depicted below.
Quantitative Data Summary
Preclinical studies using the ivPTZ seizure threshold test in mice have demonstrated the anticonvulsant effects of this compound. The following table summarizes the key findings from a study where various doses of this compound were administered orally to mice one hour before the intravenous infusion of a 0.5% PTZ solution.[1]
| Treatment Group | Dose (mg/kg) | Time to First Myoclonic Twitch (seconds) | Time to Generalized Clonus (seconds) | Statistical Significance (p-value vs. Vehicle) for Myoclonic Twitch |
| Vehicle | - | 26.0 | 28.7 | - |
| This compound | 5 | - | - | - |
| This compound | 10 | - | - | - |
| This compound | 20 | - | - | - |
| This compound | 30 | 31.6 | 33.9 | p=0.02 |
Data presented as mean values.
Experimental Protocols
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test in Mice
This protocol is designed to assess the effect of this compound on the seizure threshold in mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% cremophor, 20% Captisol in water)[8]
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Male C57Bl/6 mice (or other appropriate strain)
-
Infusion pump
-
Intravenous catheters
-
Animal scale
-
Observation chambers
Procedure:
-
Animal Preparation:
-
Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
On the day of the experiment, weigh each mouse to determine the correct dose of this compound and PTZ.
-
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 5, 10, 20, 30 mg/kg).[1]
-
Administer this compound or vehicle orally to the mice.[1] The volume of administration should be consistent across all animals.
-
Allow for a 1-hour pre-treatment period after administration.[1]
-
-
ivPTZ Infusion:
-
Prepare a 0.5% solution of PTZ in sterile 0.9% saline.[1]
-
Gently restrain the mouse and place an intravenous catheter into a tail vein.
-
Connect the catheter to an infusion pump.
-
Begin the intravenous infusion of the 0.5% PTZ solution at a constant rate.
-
-
Seizure Observation and Scoring:
-
Immediately after starting the infusion, place the mouse in an individual transparent observation chamber.
-
Observe the animal continuously and record the time to the onset of two key seizure endpoints:
-
The infusion is typically stopped once generalized clonus is observed.
-
-
Data Analysis:
-
Calculate the time (in seconds) to the first myoclonic twitch and to generalized clonus for each animal.
-
Compare the mean times for each this compound treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
A statistically significant increase in the time to seizure endpoints in the this compound-treated groups compared to the vehicle group indicates an anticonvulsant effect.[1]
-
Conclusion
The intravenous pentylenetetrazol seizure model is a valuable tool for the preclinical evaluation of potential anticonvulsant compounds like this compound. The provided protocols and data offer a framework for researchers to investigate the anti-seizure properties of this compound and similar S1P1 receptor modulators. The observed efficacy of this compound in this model, particularly at a dose of 30 mg/kg, warrants further investigation into its potential as a novel therapeutic for epilepsy.[1][6]
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 3. sec.gov [sec.gov]
- 4. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Advancement of this compound Into Clinical Development for Diabetic Neuropathic Pain :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 7. A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols for TRV045 in the Maximal Electroshock (MES) Epilepsy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the maximal electroshock (MES) model for evaluating the anticonvulsant properties of TRV045, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator. The provided protocols are based on preclinical studies and are intended to guide researchers in the design and execution of similar epilepsy studies.
Introduction to the MES Model and this compound
The maximal electroshock (MES) seizure model is a widely used and well-validated preclinical tool for screening potential antiepileptic drugs.[1][2] It is considered a model of generalized tonic-clonic seizures and is particularly useful for identifying compounds that prevent seizure spread through neural tissue.[3][4] The endpoint in the MES test is the abolition of the tonic hindlimb extension phase of the seizure, which is indicative of anticonvulsant activity.[5][6][7]
This compound is an investigational drug that selectively modulates the S1P1 receptor.[5][8][9] S1P receptors are expressed in the central nervous system and are involved in regulating neurotransmission and membrane excitability.[5][8][9] Preclinical studies have demonstrated that this compound has a clear and strong anticonvulsant effect in various animal models of epilepsy, including the MES model.[1][5][10]
Mechanism of Action: S1P1 Receptor Modulation in Epilepsy
This compound's novel mechanism of action centers on its high selectivity for the S1P1 receptor.[5][8][9] In the context of epilepsy, the S1P signaling pathway is implicated in neuroinflammation, a process that contributes to seizures and the development of epilepsy.[3][11] Activation of the S1P1 receptor by this compound is thought to modulate neuroinflammatory processes, potentially by affecting astrocyte activation and the release of inflammatory cytokines.[12] This may, in turn, influence blood-brain barrier integrity and neuronal excitability, contributing to its anticonvulsant effects.[2] Unlike some other S1P receptor modulators, this compound has been shown to not cause lymphopenia at therapeutic doses.[5]
Quantitative Data from this compound MES Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in the maximal electroshock model.
| Parameter | Value | Species | Administration | Source |
| ED50 | 18 mg/kg | Rat | Intraperitoneal | GlobeNewswire[6] |
| ED50 | 17.47 mg/kg | Rat | Intraperitoneal | Trevena[13] |
| Stimulation Parameters | 60 Hz, 150 mA, 0.2 sec (corneal electrodes) | Rat | N/A | GlobeNewswire[6] |
| Endpoint | Abolition of hindlimb tonic extension | Rat | N/A | GlobeNewswire[6] |
| Dose | Number of Animals Protected | Total Animals | Source |
| 30 mg/kg | 7 | 8 | GlobeNewswire[6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This protocol outlines the steps for conducting the MES test to evaluate the anticonvulsant efficacy of a test compound like this compound.
1. Animals:
-
Species: Male Sprague Dawley rats.[7]
-
Weight: 200-250g.
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. Materials and Equipment:
-
Electroconvulsive shock device (e.g., Ugo Basile ECT unit).
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).
-
Saline solution (0.9%).
-
Test compound (this compound) and vehicle.
-
Administration supplies (e.g., syringes, gavage needles).
-
Observation chamber.
-
Timer.
3. Experimental Procedure:
Step-by-Step Protocol:
-
Animal Preparation: Randomly assign animals to treatment groups (vehicle and different doses of this compound), with a typical group size of 8-10 animals.[6][7]
-
Drug Administration:
-
Prepare the required doses of this compound and the vehicle solution.
-
Administer the vehicle or this compound solution to the animals via the desired route (e.g., intraperitoneal injection).[6]
-
-
Time to Peak Effect (TPE): Allow for an appropriate amount of time between drug administration and the induction of seizures for the drug to reach its peak effect. For this compound, a TPE of 1 hour post-administration has been noted.[7]
-
Seizure Induction:
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this behavior.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint. This can be calculated using methods such as probit analysis.
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with the aim of minimizing animal suffering.
Conclusion
The maximal electroshock model is a robust and reliable method for assessing the anticonvulsant potential of novel therapeutic agents. The data available for this compound in the MES model demonstrates its dose-dependent efficacy in preventing generalized tonic-clonic seizures in a preclinical setting. These application notes and protocols provide a framework for researchers to further investigate the antiepileptic properties of this compound and other S1P1 receptor modulators.
References
- 1. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 2. Sphingosine 1-phosphate receptor 1 regulates blood-brain barrier permeability in epileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sphingosine 1-Phosphate Signaling Pathway in Epilepsy: A Possible Role for the Immunomodulator Drug Fingolimod in Epilepsy Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Announces Preclinical this compound Data Providing Insight [globenewswire.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. sec.gov [sec.gov]
- 9. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 10. investing.com [investing.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols for TRV045 Administration in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TRV045, a selective sphingosine-1-phosphate subtype 1 (S1P₁) receptor modulator, in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). The following protocols and data are compiled from preclinical studies and are intended to guide researchers in designing and executing similar experiments. This compound is an investigational product and has not been approved by the FDA for distribution in the US.[1][2][3]
Introduction
Chemotherapy-induced peripheral neuropathy is a common and debilitating side effect of many cancer treatments, with approximately 70% of patients undergoing chemotherapy experiencing this condition.[4][5] It manifests as pain, numbness, and tingling in the extremities.[1][4] this compound is being investigated as a potential non-opioid therapeutic for neuropathic pain.[4][6] It is a selective S1P₁ receptor modulator that has shown efficacy in rodent models of CIPN and diabetic peripheral neuropathy.[1][3][7] Unlike some other S1P receptor modulators, this compound does not appear to cause lymphopenia at therapeutic doses, a significant advantage for its potential use in immunocompromised cancer patients.[1][3][7][8]
Mechanism of Action
This compound is a selective agonist of the S1P₁ receptor.[7][9] S1P receptors are located throughout the body, including the central nervous system, where they are thought to modulate neurotransmission and membrane excitability.[1][2][6][7] Preclinical studies suggest that this compound's analgesic effects are mediated through sustained agonism of the S1P₁ receptor without causing receptor desensitization or downregulation, a key differentiator from other S1P modulators like fingolimod.[7][9] Fingolimod treatment has been shown to cause a reduction in S1P₁ receptor protein in the spinal cord, whereas repeated this compound administration had no such effect.[7]
Signaling Pathway
The proposed signaling pathway for this compound in the context of CIPN involves the modulation of neuronal activity and potentially neuro-inflammatory processes through the S1P₁ receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in paclitaxel-induced CIPN mouse models.
Table 1: Efficacy of this compound in Reversing Mechanical Hypersensitivity
| Dose (mg/kg, p.o.) | Time Point (post-administration) | Efficacy |
| 3 | 3 hours | Effective [10] |
| 10 | 1, 3, and 6 hours | Effective [10] |
Table 2: Efficacy of this compound in Reversing Cold Hypersensitivity
| Dose (mg/kg, p.o.) | Time Point (post-administration) | Efficacy |
| 3 | 1 and 3 hours | Effective [10] |
| 10 | 1 and 3 hours | Effective [10] |
Table 3: Efficacy of this compound in Preventing CIPN
| Dose (mg/kg, p.o.) | Time Point (post-last dose) | Efficacy (Mechanical Hypersensitivity) | Efficacy (Cold Hypersensitivity) |
| 100 | 24 hours | Effective [4][10] | Effective [4][10] |
| 100 | 168 hours (7 days) | No Effect[10] | Effective [4][10] |
Experimental Protocols
Paclitaxel-Induced CIPN Mouse Model
This protocol describes the induction of CIPN in mice using paclitaxel (B517696), a common chemotherapeutic agent known to cause neuropathy.
Materials:
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
Saline (0.9% NaCl)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Prepare paclitaxel solution. A common preparation involves dissolving paclitaxel in a 1:1 mixture of Cremophor EL and ethanol, then diluting with saline.
-
Administer paclitaxel intraperitoneally (i.p.) to mice. A typical dosing regimen is 8 mg/kg once per day on alternating days (e.g., days 1, 3, 5, and 7).[8]
-
Administer vehicle to a control group of mice following the same injection schedule.
-
Monitor the development of mechanical and cold hypersensitivity. Baseline behaviors are typically measured on Day 0, with significant neuropathy expected to develop by Day 14.[8]
This compound Administration
This protocol outlines the preparation and administration of this compound for both reversal and prevention studies.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% DMAC + 10% Cremophor EL + 80% [10% HPβCD in water])[8]
-
Oral gavage needles
-
Mice with established CIPN (for reversal studies) or naive mice (for prevention studies)
Procedure for Reversal Studies:
-
On day 15, after CIPN has been established, administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).[8][10]
-
Administer vehicle to a control group.
-
Assess mechanical and cold hypersensitivity at various time points after administration (e.g., 1, 3, 6, and 24 hours).[8]
-
For chronic reversal studies, administer this compound once daily for a set period (e.g., 7 days) and retest on subsequent days.[8]
Procedure for Prevention Studies:
-
Initiate oral administration of this compound (e.g., 0.3, 3, 10, 100 mg/kg) or vehicle a few days before starting the paclitaxel regimen.[10]
-
Continue this compound administration throughout the chemotherapy treatment period.
-
Assess mechanical and cold hypersensitivity at different time points after the last dose of this compound (e.g., 24 hours and 168 hours).[10]
Behavioral Assessments
These protocols are for measuring the primary endpoints of pain-like behaviors in rodent models of CIPN.
a) Mechanical Allodynia (von Frey Test): This test measures sensitivity to a mechanical stimulus.
Materials:
-
von Frey filaments of varying forces (e.g., 0.07 to 3.6 grams)[8]
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize mice to the testing environment.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a sharp withdrawal, licking, or shaking of the paw.
-
Each filament is applied multiple times (e.g., 3 times at 10-second intervals).[8]
-
The mechanical withdrawal threshold is the lowest force that elicits a consistent positive response.
b) Cold Allodynia (Acetone Test): This test measures sensitivity to a cold stimulus.
Materials:
-
Syringe with a blunt needle
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize mice to the testing environment.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute).
-
An increased duration of response indicates cold hypersensitivity.
Conclusion
This compound has demonstrated significant potential in preclinical models of CIPN, effectively reversing and preventing pain-like behaviors. Its selective S1P₁ receptor agonism without causing receptor desensitization presents a promising and differentiated mechanism of action. The protocols and data presented here provide a foundation for further research into the therapeutic utility of this compound for this unmet medical need. All data should be expressed as mean ± SEM (Standard Error of the Mean).[8]
References
- 1. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 2. sec.gov [sec.gov]
- 3. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Quantitative evaluation of chemotherapy-induced peripheral neuropathy by using intraepidermal electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 7. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 10. TRV-045 demonstrates efficacy for both reversal and prevention of CIPN in mice | BioWorld [bioworld.com]
Application Notes and Protocols: Efficacy Testing of TRV045 in a Capsaicin-Induced Allodynia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin (B1668287), the pungent compound in chili peppers, serves as a powerful tool in pain research. Its administration induces a robust and reproducible state of hyperalgesia and allodynia, mimicking key aspects of neuropathic and inflammatory pain. This model is predicated on the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on nociceptive sensory neurons. This activation leads to a cascade of downstream events, including the sensitization of other key ion channels like Transient Receptor Potential Ankyrin 1 (TRPA1), resulting in heightened pain sensitivity to both mechanical and thermal stimuli.[1][2][3][4][5]
This document provides detailed protocols for utilizing the capsaicin-induced allodynia model to assess the analgesic efficacy of TRV045. It is important to note that this compound is not a direct TRPA1 antagonist, but rather a novel, selective sphingosine-1-phosphate subtype 1 (S1P₁) receptor modulator.[6][7][8][9][10] S1P₁ receptors are integral to modulating neurotransmission and neuroinflammatory processes.[7][9][10] Emerging evidence indicates a significant crosstalk between S1P₁ receptor signaling and the TRPV1/TRPA1 pain pathways, suggesting that modulation of S1P₁ by this compound could attenuate nociceptive signaling.[11] Therefore, the capsaicin model provides a relevant and valuable platform for evaluating the potential of this compound as a novel, non-opioid analgesic.[7]
Signaling Pathways in Capsaicin-Induced Allodynia
The following diagram illustrates the key signaling events following the intradermal administration of capsaicin and the putative modulatory role of this compound.
References
- 1. Activation of TRPV1 and TRPA1 leads to muscle nociception and mechanical hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functions of TRPA1 and TRPV1: moving away from sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of TRPA1 in visceral inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 7. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement - BioSpace [biospace.com]
- 8. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 9. sec.gov [sec.gov]
- 10. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TRV045 in S1PR1-Stimulated [³⁵S]GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV045 is a novel, selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor (GPCR) predominantly coupled to Gi/o proteins.[1] Activation of S1PR1 is implicated in a variety of physiological processes, including immune cell trafficking, vascular function, and neurotransmission.[1][2] Unlike some S1PR modulators that lead to receptor desensitization and functional antagonism upon prolonged exposure, this compound has been shown to provide sustained S1PR1 agonism without causing significant receptor desensitization or downregulation.[3][4] This unique property makes this compound a promising therapeutic candidate for chronic conditions such as neuropathic pain and epilepsy.[5][6]
The [³⁵S]GTPγS binding assay is a widely used functional method to quantify the activation of GPCRs upon agonist stimulation.[7][8] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the heterotrimeric G protein complex, which is an early and proximal event in the GPCR signaling cascade.[7][8] By quantifying the amount of bound [³⁵S]GTPγS, the potency (EC₅₀) and efficacy (Emax) of an agonist can be determined.[8]
These application notes provide a detailed protocol for performing an S1PR1-stimulated [³⁵S]GTPγS binding assay to characterize the activity of this compound.
S1PR1 Signaling Pathway
Upon agonist binding, S1PR1 undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector proteins.
Experimental Protocols
Materials and Reagents
-
Membranes: CHO or HEK293 cell membranes stably expressing human S1PR1.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound.
-
Positive Control: Sphingosine-1-Phosphate (S1P).
-
Non-specific Binding: Unlabeled GTPγS.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore Multiscreen).
-
Plate Reader: Microplate scintillation counter.
Experimental Workflow
The following diagram outlines the major steps in the [³⁵S]GTPγS binding assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound and S1P (positive control) in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format with a final volume of 100 µL per well.
-
Add the following components to each well in the specified order:
-
50 µL of assay buffer or assay buffer containing the test compound (this compound) or positive control (S1P) at 2x the final concentration.
-
For non-specific binding (NSB) wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
25 µL of a solution containing S1PR1-expressing membranes (5-20 µg of protein per well) and GDP (to a final concentration of 10 µM) in assay buffer.
-
25 µL of [³⁵S]GTPγS diluted in assay buffer to a final concentration of 0.1-0.5 nM.
-
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through a 96-well glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Presentation
The following table summarizes representative data for this compound and the endogenous ligand S1P in the S1PR1-stimulated [³⁵S]GTPγS binding assay. It is important to note that while a dissertation has suggested this compound acts as a full agonist but is less potent than the active form of FTY720, specific EC₅₀ and Emax values for this compound are not publicly available at this time.[4] The values presented here are illustrative and may not represent the actual experimental results.
| Compound | EC₅₀ (nM) | Emax (% of Basal) |
| This compound | ~50-100 | ~200-250% |
| S1P (Positive Control) | ~5-15 | ~200-250% |
| Unlabeled GTPγS (NSB) | N/A | 0% |
Note: EC₅₀ and Emax values are approximate and should be determined experimentally.
Logical Relationship Diagram
The following diagram illustrates the logical relationship for determining the agonist activity of this compound using the [³⁵S]GTPγS binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 4. "Mechanisms of Sphingosine-1-Phosphate Receptor Subtype 1 Mediated Anti" by Abby M. Pondelick [scholarscompass.vcu.edu]
- 5. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Western Blot Analysis of S1PR1 Protein Expression After TRV045 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRV045 is a novel, selective modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor integral to a multitude of physiological processes including immune cell trafficking, vascular homeostasis, and neurotransmission.[1][2] Unlike other S1PR modulators such as fingolimod, which can lead to receptor downregulation, preclinical data suggests that this compound modulates S1PR1 signaling without causing a significant reduction in the receptor's protein expression.[1] This characteristic makes this compound a compelling candidate for therapeutic applications requiring sustained S1PR1 agonism.
These application notes provide a detailed protocol for the analysis of S1PR1 protein expression by Western blot following treatment with this compound. The included data summarizes key preclinical findings, and the protocols offer a comprehensive guide for researchers aiming to replicate or expand upon these studies.
Data Presentation
The following table summarizes the quantitative data from preclinical in vivo studies on the effect of this compound on S1PR1 protein expression compared to the S1PR modulator, fingolimod.
| Treatment Group | Tissue | Dosage and Duration | Change in S1PR1 Protein Expression (vs. Vehicle) |
| This compound | Mouse Spinal Cord | 10 mg/kg, once daily for 14 days | No significant effect |
| Fingolimod | Mouse Spinal Cord | 1 mg/kg, once daily for 14 days | ~30% reduction[1] |
| This compound | Mouse Lumbar Spinal Cord & Periaqueductal Gray | Single administration | No significant downregulation[3] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of S1PR1.
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis of S1PR1 protein expression following in vitro treatment with this compound.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used (e.g., primary astrocytes, human umbilical vein endothelial cells (HUVECs)).
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of the solvent.
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the culture medium containing the vehicle, different concentrations of this compound, or a positive control (e.g., a compound known to downregulate S1PR1) to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the protein concentration, normalize the samples to ensure equal loading for Western blot analysis.
-
III. Western Blot Analysis
-
Sample Preparation:
-
To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against S1PR1 in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
For a loading control, a separate membrane can be probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to S1PR1 and the loading control using appropriate software.
-
Normalize the S1PR1 band intensity to the corresponding loading control band intensity to determine the relative protein expression levels.
-
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Mechanisms of Sphingosine-1-Phosphate Receptor Subtype 1 Mediated Anti" by Abby M. Pondelick [scholarscompass.vcu.edu]
Application Notes and Protocols for Developing Cell-Based Assays for TRV045 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
TRV045 is a novel, selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR) belonging to the endothelial differentiation gene (EDG) family.[1] S1P1 receptors are widely expressed in the immune, cardiovascular, and central nervous systems and play a crucial role in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and neurotransmission.[1][2][3][4] As an agonist of the S1P1 receptor, this compound holds therapeutic potential for various neurological and inflammatory disorders. Unlike some other S1P modulators, this compound has been shown to provide sustained S1P1R agonism without causing receptor desensitization or downregulation.
The development of robust and reliable cell-based assays is critical for the screening and characterization of novel S1P1 modulators like this compound. These assays are essential for determining compound potency, efficacy, and selectivity, as well as for elucidating the downstream signaling pathways modulated by the compound. This document provides detailed application notes and protocols for a suite of cell-based assays suitable for the screening and characterization of this compound and other S1P1 receptor modulators. The described assays are designed to measure key events in the S1P1 signaling cascade, including G-protein activation, second messenger modulation, and β-arrestin recruitment.
S1P1 Receptor Signaling Pathway
Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gi/o family.[5][6] This initiates a cascade of intracellular signaling events:
-
Gαi/o-mediated signaling: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] It also leads to the activation of downstream effector pathways, including the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival, proliferation, and migration.[7][8]
-
Gβγ-mediated signaling: The dissociated Gβγ subunit can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
β-arrestin recruitment: Following agonist-induced phosphorylation by GPCR kinases (GRKs), the S1P1 receptor recruits β-arrestins.[9] This process is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades.
The following diagram illustrates the primary signaling pathways activated by the S1P1 receptor.
Experimental Protocols
This section provides detailed protocols for four key cell-based assays to screen for and characterize S1P1 receptor modulators like this compound.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the S1P1 signaling pathway. Since S1P1 couples to Gi, agonist stimulation leads to a decrease in intracellular cAMP levels.
Principle:
This protocol utilizes a competitive immunoassay format. Intracellular cAMP produced by the cells competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal is detected by adding a chemiluminescent HRP substrate.
Experimental Workflow:
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein-coupled receptor S1P1 acts within endothelial cells to regulate vascular maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological and CNS Studies of TRV045
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TRV045 is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for its therapeutic potential in treating neuropathic pain and epilepsy.[1][2][3][4] S1P1 receptors are widely expressed in the central nervous system (CNS) and are implicated in the modulation of neurotransmission, neuroinflammation, and neuronal membrane excitability.[1][3][4][5][6][7] Preclinical and early-phase clinical studies suggest that this compound may exert its effects by reducing neural hyperexcitability.[5][8]
These application notes provide a summary of the available data from studies on this compound, with a focus on its effects on the central nervous system. While direct electrophysiological studies on single-neuron activity or synaptic plasticity using techniques like patch-clamp have not been detailed in publicly available literature, this document summarizes the findings from preclinical behavioral and cellular assays, as well as clinical studies that provide indirect measures of neuronal activity. Detailed protocols for the key experiments cited are also provided.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in a Seizure Model
| Experimental Model | Species | Drug/Dose | Key Finding | Statistical Significance |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse | This compound (30mg/kg) | Increased time to first myoclonic twitch | p=0.02 |
| Increased time to generalized clonus | p=0.056 |
Data from a study conducted by the NIH-supported Epilepsy Therapy Screening Program (ETSP).[9]
Table 2: Clinical Efficacy of this compound in a Human Pain Model
| Experimental Model | Species | Drug/Dose | Key Finding |
| Capsaicin-Induced Neuropathic Pain Model | Human | This compound (150mg and 300mg) | Dose-dependent reduction in mechanical allodynia |
Data from a Phase 1 proof-of-concept study.[8]
II. Signaling Pathway and Experimental Workflows
A. Hypothesized Signaling Pathway of this compound
This compound is a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway for S1P1 receptor activation, which is believed to modulate neuronal excitability and inflammatory responses.
B. Experimental Workflow: Preclinical Seizure Model
The following diagram outlines the workflow for the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test used to evaluate the anticonvulsant properties of this compound.
C. Experimental Workflow: Clinical CNS Target Engagement Study
This diagram illustrates the workflow for the Transcranial Magnetic Stimulation (TMS) proof-of-concept study to assess the effect of this compound on cortical excitability.[10][11]
References
- 1. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 3. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 4. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. sec.gov [sec.gov]
- 7. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. biospace.com [biospace.com]
- 10. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 11. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders | Nasdaq [nasdaq.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TRV045 Dosage for Preclinical Rodent Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of TRV045 in preclinical rodent studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, highly selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator.[1][2] S1P1 receptors are located in the central nervous system and are involved in modulating neurotransmission and membrane excitability.[1][3] this compound acts as an agonist at the S1P1 receptor, and unlike some other S1P modulators, it does not appear to cause receptor desensitization or a reduction in receptor protein with sustained use.[1][4] This suggests that this compound can provide sustained agonism, which is believed to be the basis for its therapeutic effects.[1]
Q2: What are the potential therapeutic applications of this compound being investigated in preclinical models?
A2: Preclinical studies are primarily investigating this compound for its potential in treating neuropathic pain and epilepsy.[1][2][5] Specifically, it has shown promise in models of diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy.[1][2][6] Its effects on seizure protection are also being actively studied in various epilepsy models.[1][4][7]
Q3: What are some reported effective dose ranges for this compound in rodents?
A3: Effective doses of this compound in rodents vary depending on the animal model, the indication being studied, and the route of administration. For neuropathic pain models in mice, oral doses of 3 mg/kg and 10 mg/kg have been shown to be effective.[1] In epilepsy models, oral doses in mice have ranged from 5 mg/kg to 30 mg/kg, while intraperitoneal (IP) injections in rats have been tested at doses of 10, 15, 20, and 30 mg/kg.[1][8] Subcutaneous (SC) administration in mice has been explored at doses of 6 mg/kg and 10 mg/kg.[7]
Q4: What are the common routes of administration for this compound in preclinical studies?
A4: The most common routes of administration for this compound in published preclinical rodent studies are oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.).[1][7][8] The choice of administration route can significantly impact the pharmacokinetic profile of the compound.
Troubleshooting Guide
Problem: High variability in experimental results between animals in the same dose group.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure all personnel are thoroughly trained and proficient in the chosen administration technique (e.g., oral gavage, IP injection). For oral gavage, verify correct placement to avoid accidental administration into the lungs.
-
-
Possible Cause: Issues with the vehicle formulation.
-
Solution: A common vehicle for this compound in some studies has been 10% DMAC, 10% Cremophor, and 80% of a 10% HPβCD solution in water.[9] However, vehicle effects have been noted in some epilepsy models.[7] A newer vehicle, 10% Cremophor and 20% Captisol in water, has been used to mitigate this.[10] Ensure the vehicle is properly prepared and that this compound is fully solubilized. It is also crucial to include a vehicle-only control group in your experimental design.
-
-
Possible Cause: Underlying health differences in the animal cohort.
-
Solution: Ensure animals are properly acclimated to the facility before the start of the study.[11] Monitor animal health closely and exclude any animals that show signs of illness not related to the experimental procedure.
-
Problem: No therapeutic effect is observed even at the highest tested doses.
-
Possible Cause: Insufficient bioavailability with the chosen route of administration.
-
Solution: Consider switching to a different route of administration that may offer better bioavailability, for example, from oral to intraperitoneal or subcutaneous.[11]
-
-
Possible Cause: Rapid metabolism and clearance of the compound.
-
Solution: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound over time. This will help you understand the compound's half-life and whether the dosing frequency is appropriate.
-
-
Possible Cause: The animal model is not suitable for the compound.
-
Solution: Re-evaluate the chosen animal model to ensure it is appropriate for the specific therapeutic area and the mechanism of action of this compound.
-
Problem: Unexpected adverse effects or toxicity are observed.
-
Possible Cause: The dose is too high.
-
Possible Cause: Off-target effects of the compound.
-
Solution: While this compound is reported to be highly selective for the S1P1 receptor, it is important to consider the possibility of off-target effects at higher concentrations. Review available literature on the selectivity profile of this compound.
-
-
Possible Cause: Interaction with other experimental conditions.
-
Solution: Carefully review all aspects of the experimental protocol to identify any potential confounding factors.
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Rodent Neuropathic Pain Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Oral (p.o.) | 1, 3, 10 mg/kg | Dose-related reduction in mechanical and cold stimulus-evoked nociception (significant at 3 and 10 mg/kg). | [1] |
| Diabetic Peripheral Neuropathy | Rodent | - | - | Reversed thermal hyperalgesia. | [2][6] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Oral (p.o.) | 1, 3, 10 mg/kg (repeated dosing for 7 days) | Sustained reduction in nociception. | [9] |
Table 2: Summary of this compound Dosages in Preclinical Rodent Epilepsy Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Reference |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse | Oral (p.o.) | 5, 10, 20, 30 mg/kg | Statistically significant increase in time to first myoclonic twitch and generalized clonus at 30 mg/kg. | [1][8] |
| Maximal Electroshock (MES) Model | Rat | Intraperitoneal (i.p.) | 10, 15, 20, 30 mg/kg | Dose-dependent protection from seizures, with an estimated ED50 of 18 mg/kg. | [1] |
| Theiler's Murine Encephalitis Virus (TMEV) Model | Mouse | Subcutaneous (s.c.) | 10 mg/kg (BID for 2 days prior to inoculation) | Trend in decreasing seizure burden. | [7] |
| Corneal Kindled Seizure Model | Mouse | Subcutaneous (s.c.) | 10 mg/kg | - | [7] |
| Mesial Temporal Lobe Epilepsy (mTLE) | Mouse | Subcutaneous (s.c.) | 6 mg/kg | - | [7] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model in Mice
-
Induction of Neuropathy: Paclitaxel (B517696) (8 mg/kg) is administered intraperitoneally once per day on days 1, 3, 5, and 7.[9]
-
Drug Administration: For acute reversal studies, on day 15 after the start of paclitaxel treatment, mice receive a single oral dose of this compound (e.g., 0.1, 0.3, 3, and 10 mg/kg) or vehicle.[9] For chronic studies, mice receive daily oral doses of this compound for a specified period (e.g., 7 days).[9]
-
Behavioral Testing: Mechanical and cold hypersensitivity are assessed at various time points after drug administration.
Maximal Electroshock (MES) Seizure Model in Rats
-
Drug Administration: Rats are administered this compound via intraperitoneal (IP) injection at various doses (e.g., 10, 15, 20, and 30 mg/kg).[1]
-
Seizure Induction: At a predetermined time after drug administration (time to peak effect), a 60 Hz alternating current (150 mA) is delivered for 0.2 seconds via corneal electrodes after the application of a local anesthetic.[1]
-
Outcome Measure: Protection from MES-induced seizures is determined by the abolition of the hindlimb tonic extensor component of the seizure.[1]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: A typical workflow for preclinical rodent studies.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 3. sec.gov [sec.gov]
- 4. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 5. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Trevena Announces Preclinical this compound Data Providing Insight [globenewswire.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. benchchem.com [benchchem.com]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
Technical Support Center: Addressing TRV045 Vehicle Formulation Confounding Effects in Epilepsy Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRV045 in preclinical epilepsy models. The information provided is intended to help identify and mitigate potential confounding effects arising from vehicle formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in epilepsy?
A1: this compound is a novel, highly selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator.[1][2][3] S1P1 receptors are found throughout the body, including the central nervous system (CNS), and are believed to play a role in modulating neurotransmission and membrane excitability.[1][4] In the context of epilepsy, activation of S1P1 receptors on astrocytes is thought to suppress neuroinflammatory responses, which may contribute to its anti-seizure effects.[2][5] Specifically, astrocytic S1P1 receptor activation can inhibit the release of pro-inflammatory cytokines like IL-1β and TNF-α, potentially reducing the neuroinflammation that contributes to seizure activity and blood-brain barrier disruption.[5][6]
Q2: Has this compound shown efficacy in preclinical epilepsy models?
A2: Yes, preclinical studies have demonstrated that this compound has anti-seizure properties in various rodent models.[7][8] Efficacy has been observed in the intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test in mice and the Maximal Electroshock (MES) model in rats.[1][7]
Q3: What are the known confounding effects of the vehicle formulation for this compound in epilepsy studies?
A3: A significant confounding effect has been observed where the vehicle formulation itself exhibited anti-epileptic properties. This was specifically noted in a mesial temporal lobe epilepsy (mTLE) mouse model, where animals administered with the vehicle alone showed a decrease in spontaneous hippocampal paroxysmal discharges. This inherent activity of the vehicle can complicate the interpretation of this compound's true efficacy.
Q4: What are common components of vehicle formulations for lipophilic drugs like this compound that could cause confounding effects?
A4: While the exact composition of the confounding vehicle for this compound is not publicly disclosed, vehicles for lipophilic drugs often contain solubilizing agents that can have their own biological effects. Common components include:
-
Dimethyl sulfoxide (B87167) (DMSO): Known to have neuroprotective and anti-inflammatory properties.[9][10]
-
Polyethylene glycols (PEGs): Have been reported to possess biological activity, including potential neuroprotective effects.[9]
-
Cyclodextrins: These have also been noted for their potential to be neuroprotective.[9]
-
Cremophor EL: A castor oil derivative that has demonstrated mild to moderate neuroprotective effects.[9][10]
The presence of one or more of these agents in a vehicle formulation could contribute to apparent anti-seizure activity, independent of the active drug.
Troubleshooting Guide
Q1: My vehicle-control group is showing a reduction in seizure activity. How can I determine if the vehicle is causing a confounding effect?
A1: This is a critical observation that requires systematic investigation. Follow these steps to troubleshoot:
-
Review Vehicle Composition: Identify all components of your vehicle formulation. Research the known biological activities of each excipient, particularly any reported effects on the central nervous system or seizure thresholds.
-
Conduct a Three-Arm Study: If not already standard practice, implement a study design that includes:
-
Group 1: Naive/untreated or saline-injected control
-
Group 2: Vehicle-only injection
-
Group 3: Drug-in-vehicle injection This design will allow you to isolate the effect of the vehicle from the baseline seizure phenotype and the effect of the drug.
-
-
Dose-Response for Vehicle: If a vehicle effect is suspected, consider running a dose-response study for the vehicle itself to understand the concentration at which the effect becomes apparent.
-
Literature Review: Search for studies that have used similar vehicle formulations in epilepsy or other neuroscience models to see if similar confounding effects have been reported.
Q2: I've confirmed a confounding effect from my current vehicle. What are my options for a new formulation?
A2: Selecting an alternative vehicle is a crucial next step.
-
Simplify the Formulation: The simplest aqueous-based vehicle is often the best starting point if the drug's solubility allows. Consider sterile saline or phosphate-buffered saline (PBS).
-
Alternative Solubilizing Agents: If a solubilizing agent is necessary for your lipophilic compound, explore options with a lower likelihood of neuroactivity. Consult literature for vehicles used with similar compounds that did not report confounding effects.
-
Lower the Concentration of Excipients: If using a multi-component vehicle, try to reduce the concentration of each excipient to below its known threshold for biological activity.
-
Consider a Different Route of Administration: If feasible for your experimental question, explore alternative routes of administration that may require a different, less problematic vehicle formulation.
-
Thorough Re-validation: Once a new vehicle is chosen, it is essential to re-validate it in your specific epilepsy model using the three-arm study design mentioned in the previous question to ensure it is inert.
Quantitative Data Summary
The following tables summarize the preclinical data for this compound in two key epilepsy models, highlighting the comparison with the vehicle control.
Table 1: Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test in Mice
| Treatment Group | Dose (mg/kg) | Time to First Myoclonic Twitch (seconds) | p-value (vs. Vehicle) | Time to Generalized Clonus (seconds) | p-value (vs. Vehicle) |
| Vehicle | N/A | 26.0 | - | 28.7 | - |
| This compound | 30 | 31.6 | 0.02 | 33.9 | 0.056 |
Data from a study where the drug or vehicle was orally administered to ten mice per group one hour before intravenous infusion of 0.5% PTZ solution.[1]
Table 2: Maximal Electroshock (MES) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Protection from Hindlimb Tonic Extension (% of animals) |
| Vehicle | N/A | 0% |
| This compound | 30 | 25% |
| This compound | 100 | 50% |
| This compound | 300 | 88% |
Data from a study demonstrating dose-dependent seizure protection.[1]
Experimental Protocols
1. Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test (Mice)
-
Objective: To assess a compound's ability to raise the seizure threshold against a chemoconvulsant.
-
Animals: Male CF-1 mice are commonly used.
-
Procedure:
-
Animals are randomly assigned to treatment groups (e.g., vehicle, this compound at various doses).
-
The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
At the time of predicted peak effect of the drug (e.g., 60 minutes post-dose), a 0.5% solution of pentylenetetrazol (PTZ) is infused intravenously (i.v.) via a tail vein at a constant rate.[1]
-
The time to the onset of the first myoclonic twitch and the time to generalized clonus (seizure) are recorded.[1]
-
-
Endpoint: A statistically significant increase in the time to seizure onset in the drug-treated group compared to the vehicle-treated group indicates anticonvulsant activity.[1]
2. Maximal Electroshock (MES) Test (Rats)
-
Objective: To evaluate a compound's ability to prevent the spread of seizures. This model is considered representative of generalized tonic-clonic seizures.
-
Animals: Male Sprague-Dawley rats are often used.
-
Procedure:
-
Animals are randomly assigned to treatment groups.
-
The test compound or vehicle is administered.
-
At the time of peak effect, a brief electrical stimulus (e.g., 60 Hz, 150 mA for 0.2 seconds) is delivered through corneal electrodes.[1] A topical anesthetic is applied to the corneas prior to electrode placement.
-
The presence or absence of a tonic hindlimb extension is observed.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure. The percentage of animals protected in each group is calculated. A dose-response curve can be generated to determine the ED50 (the dose that protects 50% of the animals).
Visualizations
S1P1 Receptor Signaling Pathway in Epilepsy
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Sphingosine 1-phosphate receptor 1 regulates blood-brain barrier permeability in epileptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 4. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Sphingosine 1-phosphate receptor 1 regulates blood-brain barrier permeability in epileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 8. investing.com [investing.com]
- 9. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TRV045 Dose-Response Curve Variability: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in TRV045 dose-response curves during in-vitro cell-based assays.
Introduction to this compound
This compound is a novel, selective sphingosine-1-phosphate subtype 1 (S1P₁) receptor modulator.[1][2][3][4] It is under development for the potential treatment of diabetic neuropathic pain and epilepsy.[1][2][3][5] A key characteristic of this compound is its ability to act as a sustained agonist at the S1P₁ receptor without causing the receptor desensitization or downregulation observed with some other S1P₁ modulators.[1][6] The S1P₁ receptor primarily couples to the Gαi/o family of G proteins.[6][7] Activation of this pathway typically leads to the inhibition of adenylyl cyclase (resulting in decreased intracellular cAMP), mobilization of intracellular calcium, and activation of the ERK signaling pathway.[4][6] Like many G protein-coupled receptors (GPCRs), the S1P₁ receptor can also undergo β-arrestin-mediated internalization upon agonist binding.[1]
This guide will focus on troubleshooting common cell-based functional assays used to generate dose-response curves for S1P₁ receptor agonists like this compound, including cAMP assays, calcium flux assays, and β-arrestin recruitment assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound dose-response curves?
A1: Variability in dose-response curves for this compound, and GPCRs in general, can often be attributed to several factors:
-
Cell Health and Culture Conditions: Inconsistent cell density at the time of the assay, high passage number leading to phenotypic drift, and variability in serum batches can all significantly impact results.
-
Assay Protocol inconsistencies: Variations in incubation times, temperature, reagent concentrations (including the agonist itself), and incomplete mixing are common sources of error.
-
Reagent Quality: Degradation of this compound or other critical reagents can lead to shifts in potency (EC₅₀/IC₅₀).
-
Cell Line Integrity: Ensure the cell line is correct and has not been contaminated. The expression level of the S1P₁ receptor can also influence the assay window.
Q2: My this compound dose-response curve shows a shallow or steep slope (Hill slope not equal to 1.0). What could be the cause?
A2: The Hill slope of a dose-response curve provides insight into the binding characteristics of the ligand.
-
Shallow Slope (Hill slope < 1.0): This can indicate positive cooperativity in binding, but it can also be an artifact of experimental issues such as compound instability or solubility problems at higher concentrations.
-
Steep Slope (Hill slope > 1.0): A steep slope can suggest complex biological responses or cooperativity.
It is important to ensure that the curve is complete and that the variability at each data point is low.
Q3: The maximum response of my this compound dose-response curve is lower than expected or fails to plateau. Why might this be?
A3: An incomplete dose-response curve where the response does not reach 100% can be due to several factors:
-
Solubility Issues: this compound may not be fully soluble at higher concentrations in your assay buffer, leading to a plateau below the true maximum effect.
-
Compound Instability: The compound may be degrading over the course of the experiment.
-
Off-Target Effects: At high concentrations, off-target effects could counteract the primary response.
-
High Target Protein Turnover: In some cases, if the target protein has a high turnover rate, newly synthesized protein may not be inhibited, leading to an incomplete response.
Q4: Can batch-to-batch variability of this compound affect my results?
A4: Yes, batch-to-batch variability in the purity, concentration, and stability of this compound can lead to significant differences in dose-response curves. It is recommended to qualify each new batch of the compound and to use the same batch for a complete set of experiments to ensure consistency.
Q5: What is the importance of serum concentration in my cell-based assays with this compound?
A5: Serum contains numerous growth factors and lipids that can activate various signaling pathways and influence the health and responsiveness of your cells. The concentration of serum can affect the expression of the S1P₁ receptor and other signaling components. For reproducible results, it is crucial to use a consistent and, if possible, pre-tested batch of serum for all experiments. For some assays, a serum-free medium may be used during the stimulation phase to reduce background signaling.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common issue that can obscure the true dose-response relationship.
| Potential Cause | Recommended Action |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before plating. Use a multichannel pipette carefully and consider plating cells in a larger volume to minimize pipetting errors. Avoid using the outer wells of the microplate, which are prone to evaporation (the "edge effect"), or fill them with a buffer or sterile water. |
| Incomplete Reagent Mixing | Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells. Ensure gentle but complete mixing within the wells after reagent addition. |
| Temperature Gradients | Allow all plates and reagents to equilibrate to the assay temperature before starting the experiment. Avoid stacking plates, which can lead to temperature gradients. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use fresh tips for each dilution and replicate. |
Issue 2: Inconsistent EC₅₀/IC₅₀ Values
A significant shift in the half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀) between experiments is a frequent problem.
| Potential Cause | Recommended Action |
| Variable Cell Density | Seed a consistent number of cells for each experiment and allow for a consistent attachment and growth period. Perform a cell count before plating. |
| Cell Passage Number | Use cells within a defined, low passage number range. High passage numbers can lead to changes in receptor expression and signaling capacity. |
| Inconsistent Incubation Times | The pre-incubation time of this compound with the cells can significantly affect the apparent EC₅₀/IC₅₀. Use a consistent incubation time for all experiments. |
| Variations in Reagent Concentrations | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure the concentrations of other critical reagents (e.g., forskolin (B1673556) in a cAMP assay) are consistent. |
| Serum Batch Variability | If using serum, qualify new batches to ensure they do not significantly alter the dose-response curve. Consider using a serum-free assay medium for the final stimulation step. |
Issue 3: Low Signal-to-Background Ratio
A low signal-to-background ratio (assay window) can make it difficult to accurately determine the dose-response relationship.
| Potential Cause | Recommended Action |
| Suboptimal Cell Number | Titrate the number of cells per well to find the optimal density that provides a robust signal without being confluent. |
| Low Receptor Expression | If using a recombinant cell line, verify the expression level of the S1P₁ receptor. Low expression will result in a weak signal. |
| Incorrect Assay Buffer | Ensure the assay buffer composition is appropriate for the specific assay and does not interfere with the detection method. |
| High Background Signal | High background can result from constitutive receptor activity or non-specific effects of the assay components. For cAMP assays, ensure the use of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. |
| Suboptimal Agonist Concentration (for antagonist assays) | When testing antagonists, use a concentration of the agonist that gives a response on the steep part of the dose-response curve (typically EC₅₀ to EC₈₀). |
Experimental Protocols
Protocol 1: cAMP Measurement Assay (for Gαi/o coupled receptors)
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound.
Materials:
-
Cells expressing the human S1P₁ receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Forskolin solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a PDE inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 96- or 384-well microplates
Methodology:
-
Cell Plating: Seed cells into the microplate at a pre-determined optimal density and culture overnight to allow for attachment.
-
Cell Starvation (Optional): The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). Add the diluted this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM, to stimulate adenylyl cyclase) to all wells except the negative control.
-
Second Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Calcium Flux Assay
This protocol measures the increase in intracellular calcium concentration following this compound stimulation.
Materials:
-
Cells expressing the human S1P₁ receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound stock solution (in DMSO)
-
Pluronic F-127 (for aiding dye loading)
-
Black, clear-bottom 96- or 384-well microplates
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into the microplate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Compound Injection: Inject the this compound dilutions into the wells while continuously recording the fluorescence signal.
-
Signal Measurement: Continue to record the fluorescence for several minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot this change against the logarithm of the this compound concentration and fit the data to determine the EC₅₀.
Protocol 3: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated S1P₁ receptor.
Materials:
-
A specialized cell line co-expressing the S1P₁ receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.
-
Cell culture and assay reagents specific to the assay platform (e.g., DiscoverX PathHunter, Promega NanoBRET).
-
This compound stock solution (in DMSO).
-
White, opaque 96- or 384-well microplates.
-
A luminometer or other detection instrument compatible with the assay technology.
Methodology:
-
Cell Plating: Seed the engineered cells into the microplate at the density recommended by the manufacturer.
-
Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol.
-
Luminescence Reading: Incubate for the recommended time and then read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to determine the EC₅₀.
Visualizations
Caption: Simplified signaling pathway of the S1P₁ receptor upon activation by this compound.
Caption: General experimental workflow for generating a this compound dose-response curve.
Caption: A logic diagram for troubleshooting sources of variability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icdar.org [icdar.org]
- 6. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S1PR1 - Wikipedia [en.wikipedia.org]
mitigating off-target effects of S1P1 receptor modulators in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects and navigate common challenges encountered during experiments with Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators.
Frequently Asked Questions (FAQs)
Q1: My S1P1 modulator is showing unexpected effects in my cell-based assay. How can I determine if these are off-target effects?
A1: Unexpected effects can arise from a modulator acting on other S1P receptor subtypes (S1PR2-5) or entirely different receptors. To dissect this, a multi-pronged approach is recommended:
-
Receptor Subtype Selectivity Profiling: Test your modulator against a panel of cell lines, each expressing a single S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, and S1P5). This will help determine its selectivity profile.[1]
-
Use of Selective Antagonists: In your primary assay, co-administer your modulator with selective antagonists for other S1P receptor subtypes. For example, using a specific S1P3 antagonist can help determine if the unexpected effect is mediated by S1P3 activation.[2]
-
Control Cell Lines: Utilize parental cell lines that do not express any S1P receptors to identify non-S1P receptor-mediated effects.[3]
-
Literature Review: First-generation modulators like Fingolimod are known to be non-selective and can have effects on S1PR3, S1PR4, and S1PR5.[4][5] Newer generation modulators are designed for higher S1P1 selectivity.[6][7] Reviewing the literature for your specific modulator can provide insights into its known cross-reactivity.
Q2: I am observing a weaker than expected response to my S1P1 agonist. What are the potential causes and how can I troubleshoot this?
A2: A diminished response can be due to several factors related to the receptor's functional state and the experimental conditions:
-
Receptor Desensitization and Internalization: Continuous exposure to an agonist can lead to phosphorylation of the S1P1 receptor, β-arrestin recruitment, and subsequent receptor internalization, rendering the cell less responsive to further stimulation.[5][8][9]
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal stimulation time before significant desensitization occurs.
-
Receptor Internalization Assay: Directly measure receptor internalization using a fluorescently tagged S1P1 receptor to correlate the loss of surface receptors with the diminished response.[10][11][12]
-
-
-
G-Protein Coupling Efficiency: The cellular context and membrane environment can influence the efficiency of G-protein coupling.
-
Compound Stability and Potency: Ensure the modulator is stable under your experimental conditions and that the concentration used is appropriate.
-
Troubleshooting:
-
Dose-Response Curve: Generate a full dose-response curve to confirm the EC50 of your modulator in your specific assay system.
-
-
Q3: How can I differentiate between G-protein-mediated and β-arrestin-mediated signaling of my S1P1 modulator?
A3: S1P1 modulators can exhibit "biased agonism," preferentially activating either G-protein or β-arrestin pathways. To distinguish between these:
-
Pertussis Toxin (PTX) Treatment: S1P1 primarily couples to Gi/o proteins.[16] Pre-treating cells with PTX, which ADP-ribosylates and inactivates Gi/o proteins, will block G-protein-mediated signaling. Any remaining signaling in the presence of PTX is likely β-arrestin-dependent.[8]
-
Specific Assays:
-
G-protein signaling: Measure downstream effects of Gi/o activation, such as inhibition of adenylyl cyclase (measuring cAMP levels).[3]
-
β-arrestin signaling: Directly measure β-arrestin recruitment to the receptor using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., PathHunter).[8][17][18]
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Lymphocyte Migration Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background migration in control wells | Contamination of media with S1P or other chemoattractants. | Use serum-free media or charcoal-stripped serum to remove lipids. Ensure all reagents are free of chemoattractants. |
| Low migration towards S1P or modulator | Receptor desensitization due to pre-exposure to S1P in culture media. | Culture lymphocytes in serum-free media for several hours before the assay to allow for re-expression of surface S1P1 receptors.[19] |
| Variable results between experiments | Inconsistent cell health or activation state. | Use freshly isolated lymphocytes and ensure consistent handling procedures. Check cell viability before each experiment. |
Guide 2: Unexpected Cardiovascular Effects in in vivo Experiments (e.g., Bradycardia)
| Symptom | Possible Cause | Troubleshooting/Mitigation Strategy |
| Significant drop in heart rate (bradycardia) after first dose | On-target effect of S1P1 agonism in atrial myocytes.[5] Off-target effect on S1P3 in some species.[5] | Dose Up-Titration: Start with a low dose of the modulator and gradually increase to the target dose. This allows for receptor desensitization and mitigates the acute effects on heart rate.[20] |
| Hypertension | Potential off-target effect mediated by S1P3 on vascular endothelium.[4] | Use a more S1P1-selective modulator if available.[6] Co-administration with an S1P3-selective antagonist can help to experimentally confirm the mechanism. |
Quantitative Data Summary
Table 1: Selectivity of S1P Receptor Modulators
| Modulator | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 | Reference(s) |
| Fingolimod | Agonist | No | Agonist | Agonist | Agonist | [4][5] |
| Siponimod | Agonist | No | No | No | Agonist | [4][21] |
| Ozanimod | Agonist | No | No | No | Agonist | [4][22] |
| Ponesimod | Agonist | No | No | No | No | [4] |
Table 2: Potency of S1P1 Modulators in Functional Assays
| Compound | β-arrestin Recruitment EC50 (nM) | Gαi Activation EC50 (nM) | Reference(s) |
| Ponesimod | 1.5 | 1.1 | [9] |
| D3-2 (Biased Agonist) | 0.9 | 167 | [9] |
| S1P | ~30 (in a specific internalization assay) | - | [12] |
Experimental Protocols & Visualizations
S1P1 Signaling Pathways
The activation of the S1P1 receptor by its ligand, sphingosine-1-phosphate (S1P), or synthetic modulators initiates two primary signaling cascades: G-protein-dependent and β-arrestin-dependent pathways. The G-protein pathway, predominantly through Gi, leads to the activation of downstream effectors like PI3K and Rac, and the inhibition of adenylyl cyclase.[16][23][24] The β-arrestin pathway is crucial for receptor internalization and can also initiate distinct signaling events.[8][25]
Caption: S1P1 receptor signaling pathways.
Experimental Workflow: β-Arrestin Recruitment Assay
This workflow outlines the key steps for a common luminescence-based β-arrestin recruitment assay (e.g., enzyme fragment complementation).[8][17] This assay quantifies the interaction between the S1P1 receptor and β-arrestin upon modulator binding.
Caption: Workflow for a β-arrestin recruitment assay.
Protocol 1: GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[13][14][15]
Materials:
-
Cell membranes prepared from cells expressing the S1P1 receptor.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radiolabeled).
-
S1P1 modulator (test compound).
-
Scintillation fluid and microplates (e.g., SPA beads or filter plates).
Procedure:
-
Reaction Setup: In a microplate, combine cell membranes, GDP (to ensure G-proteins are in their inactive state), and the S1P1 modulator at various concentrations.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Separation:
-
Filtration Assay: Terminate the reaction by rapid filtration through a filter mat, washing away unbound [³⁵S]GTPγS.
-
SPA (Scintillation Proximity Assay): If using SPA beads that bind the membranes, no separation step is needed.
-
-
Detection: Add scintillation fluid (for filtration) and measure the radioactivity in a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.
-
Data Analysis: Plot the measured signal against the modulator concentration to determine potency (EC50) and efficacy (Emax).
Troubleshooting Logic: Differentiating On-Target vs. Off-Target Effects
This diagram illustrates the decision-making process for investigating an unexpected cellular response to an S1P1 modulator.
Caption: Logic for troubleshooting off-target effects.
References
- 1. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 19. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. S1PR1 - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Inconsistent Results in TRV045 Preclinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective S1P1 receptor modulator, TRV045. The content directly addresses potential inconsistencies observed in preclinical trial results, particularly in models of epilepsy and neuropathic pain.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-seizure efficacy with this compound in our preclinical models. Why might this be happening?
A1: Inconsistent results with this compound in preclinical epilepsy models, particularly the lack of a statistically significant effect in some epileptogenesis models, can arise from several factors.[1][2] It is crucial to consider the specific model being used, as this compound has demonstrated robust anticonvulsant properties in acute seizure models like the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test and the maximal electroshock (MES) model.[1]
Potential sources of variability in epileptogenesis models (e.g., kainic acid or pilocarpine-induced status epilepticus) include:
-
Model Severity and Duration of Status Epilepticus (SE): The intensity and duration of the initial SE can significantly impact the extent of neuronal damage and subsequent development of spontaneous recurrent seizures.[3][4] Variability in SE induction can lead to different levels of disease severity across animals, affecting the therapeutic window for an anti-epileptogenic agent.
-
Animal Strain, Age, and Sex: Different rodent strains can exhibit varied susceptibility to chemoconvulsants and differing rates of epileptogenesis.[5][6] Age and sex are also critical factors that can influence seizure susceptibility and drug response.[7]
-
Timing and Duration of this compound Administration: The therapeutic window for anti-epileptogenic effects can be narrow. The timing of this compound administration relative to the initial insult (SE) is critical and may need to be optimized for your specific model.[8]
-
Spontaneous Seizure Monitoring: The frequency and severity of spontaneous seizures can be highly variable between animals.[5] Continuous long-term video-EEG monitoring is recommended for accurate assessment of anti-epileptogenic efficacy.[9]
Q2: What is the proposed mechanism of action for this compound, and how might it differ from other S1P receptor modulators like fingolimod (B1672674)?
A2: this compound is a novel, highly selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator.[2][10][11][12][13][14] Its primary mechanism involves the modulation of S1P1 receptor signaling, which is known to play a crucial role in neurotransmission and membrane excitability in the central nervous system.[2][11][12][13][14]
A key differentiator from other S1P modulators like fingolimod is that this compound does not appear to cause S1P1 receptor desensitization or downregulation with repeated dosing.[10] Fingolimod, while an agonist, leads to long-term functional antagonism through receptor internalization. In contrast, this compound may provide sustained S1P1 receptor agonism, which could be the basis for its analgesic effects.[10] This lack of receptor desensitization might also contribute to its distinct profile in different preclinical models.
Q3: Could the concept of "biased agonism" explain the variable results seen with this compound?
A3: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is an important consideration for G protein-coupled receptors like S1P1. While the provided search results do not definitively link this compound's inconsistent preclinical results to biased agonism at the S1P1 receptor, it is a plausible area for investigation.
Biased agonists can stabilize distinct receptor conformations, leading to the recruitment of different intracellular signaling partners (e.g., G proteins vs. β-arrestins).[15][16][17][18] This can result in cell-type-specific and pathway-specific effects. It is conceivable that in different neuronal and glial cell populations within the epileptic brain, this compound may engage distinct S1P1 signaling pathways, leading to varied functional outcomes. Further research into the specific downstream signaling cascades activated by this compound in relevant cell types (e.g., astrocytes, neurons) would be necessary to fully explore this hypothesis.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Efficacy in the Epileptogenesis Model
| Issue | Potential Cause | Recommended Action |
| High variability in seizure frequency between animals | Inconsistent induction of status epilepticus (SE). | Standardize the induction protocol (e.g., dose of kainic acid/pilocarpine, duration of SE). Use EEG to confirm SE onset and duration. Consider using a pre-SE baseline EEG to stratify animals.[3][4][5] |
| Genetic drift in animal colony. | Ensure a consistent and well-characterized animal supplier. Periodically re-validate the model with a reference compound.[7] | |
| Subjective seizure scoring. | Implement blinded, continuous video-EEG monitoring for objective and comprehensive seizure quantification.[9] | |
| Lack of statistically significant effect of this compound | Suboptimal dosing regimen. | Conduct a dose-response study to determine the optimal therapeutic dose of this compound for your specific model and strain.[8] |
| Inappropriate timing of drug administration. | Test different treatment initiation times relative to the induction of SE (e.g., immediately post-SE, during the latent period).[8] | |
| Insufficient statistical power. | Increase the number of animals per group based on a power analysis of preliminary data. | |
| Unexpected mortality | Excessive SE severity. | Adjust the dose of the convulsant or the duration of SE. Ensure adequate supportive care (e.g., hydration, temperature control) post-SE.[5] |
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in Epilepsy Models
| Model | Animal | Endpoint | This compound Effect | Reference |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold | Mouse | Time to first myoclonic twitch and generalized clonus | Statistically significant, dose-dependent increase in seizure threshold | [1][2] |
| Maximal Electroshock (MES) | Rat | Seizure protection | Dose-dependent seizure protection | [1] |
| Epileptogenesis (Kainic Acid-induced SE) | Rat | Development of spontaneous recurring seizures | No statistically significant effect in a preliminary study | [1][2] |
Table 2: Comparison of this compound and Fingolimod Effects on S1P1 Receptor
| Parameter | This compound | Fingolimod | Reference |
| S1P1R Functional Desensitization (repeated dosing) | No effect | Significant decrease in ³⁵S-GTPγS binding (~70%) | [10] |
| S1P1R Protein Expression (repeated dosing) | No effect | ~30% reduction in spinal cord | [10] |
| Proposed Long-Term Mechanism | Sustained agonism | Functional antagonism due to receptor desensitization and reduction | [10] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
A common method for inducing CIPN in mice involves the administration of paclitaxel.[3][19][20]
-
Animals: C57BL/6J mice are frequently used.
-
Induction: Paclitaxel is administered via intraperitoneal (i.p.) injection. A typical dosing regimen is intermittent low doses.
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Cold Allodynia: Evaluated using the acetone (B3395972) test, where a drop of acetone is applied to the paw and the withdrawal response is observed.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus to assess the latency to paw withdrawal from a radiant heat source.
-
-
Endpoint: A significant decrease in paw withdrawal threshold or latency compared to vehicle-treated animals indicates the development of neuropathic pain.
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test
This model is used to assess a compound's ability to raise the seizure threshold.[7][21][22]
-
Animals: Mice (e.g., CF-1) or rats.
-
Procedure:
-
A catheter is placed in a lateral tail vein.
-
At a predetermined time after test compound administration, a solution of pentylenetetrazol (PTZ) is infused at a constant rate.
-
The infusion is continued until the onset of a defined seizure endpoint (e.g., first myoclonic twitch, generalized clonus).
-
-
Endpoint: The time to the seizure endpoint and the total dose of PTZ infused are recorded. A significant increase in the time or dose required to induce a seizure indicates an anticonvulsant effect.
Kainic Acid-Induced Status Epilepticus Model for Epileptogenesis
This model is used to study the process of epileptogenesis, the development of epilepsy following an initial brain insult.[5][6][9][11][23][24][25]
-
Animals: Rats (e.g., Sprague-Dawley, Wistar) are commonly used.
-
Induction of Status Epilepticus (SE):
-
Kainic acid is administered systemically (i.p. or s.c.) or directly into the brain (e.g., intrahippocampal).
-
Animals are observed for behavioral signs of seizures, and the onset and duration of SE are recorded, often with EEG confirmation.
-
SE is typically terminated after a set period (e.g., 2 hours) with a benzodiazepine (B76468) like diazepam.
-
-
Latent Period: Following SE, there is a "latent period" where animals do not exhibit spontaneous seizures.
-
Chronic Phase and Monitoring:
-
After the latent period, animals begin to exhibit spontaneous recurrent seizures.
-
Continuous video-EEG monitoring is used to quantify seizure frequency, duration, and severity over an extended period (weeks to months).
-
-
Endpoint: A significant reduction in the frequency or severity of spontaneous seizures in the this compound-treated group compared to the vehicle group would indicate an anti-epileptogenic effect.
Mandatory Visualizations
Caption: Simplified S1P1 receptor signaling pathway modulated by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilocarpine-induced epileptogenesis in the rat: impact of initial duration of status epilepticus on electrophysiological and neuropathological alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 11. researchgate.net [researchgate.net]
- 12. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 13. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of biased agonism mediated by dual agonists of the GLP-1 and glucagon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The therapeutic potential of GLP-1 receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Altered Protein Profiles During Epileptogenesis in the Pilocarpine Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Issues Related to Development of Anti-Epileptogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuronal network models of epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eneuro.org [eneuro.org]
- 25. diva-portal.org [diva-portal.org]
stability and solubility considerations for TRV045 in experimental buffers
Disclaimer: This document provides general guidance on the stability and solubility of TRV045 in experimental buffers based on established principles for small molecule compounds. As specific data for this compound is not publicly available, these recommendations should be considered as a starting point for experimental design. Researchers are encouraged to perform their own validation experiments to determine the optimal conditions for their specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity for a wide range of small molecules. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: My this compound precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit.
-
Optimize DMSO concentration: While minimizing DMSO in the final assay is crucial, a slightly higher concentration (generally up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[1]
-
Use a pre-warmed buffer: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) experimental buffer can sometimes improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
Q4: Which experimental buffers are recommended for use with this compound?
A4: While specific compatibility data for this compound is unavailable, standard biological buffers such as Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), and cell culture media (e.g., DMEM, RPMI-1640) are generally suitable starting points. The optimal buffer will depend on the specific requirements of your experiment.
Q5: How does the pH of the experimental buffer affect this compound stability and solubility?
A5: The pH of the buffer can significantly impact the stability and solubility of a small molecule. For many compounds, a pH range of 6.0 to 7.5 is often optimal. It is advisable to test a narrow range of pH values around the physiological pH of 7.4 to determine the best conditions for your experiment.
Troubleshooting Guides
Issue: Compound Precipitation in Aqueous Buffer
| Symptom | Potential Cause | Suggested Solution |
| Cloudiness or visible particles upon dilution. | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound. |
| "Crashing out" from high DMSO concentration. | Lower the initial DMSO stock concentration and/or use a two-step dilution method. | |
| Buffer incompatibility. | Test alternative buffers (e.g., with different salt concentrations or pH). | |
| Low temperature. | Prepare dilutions in pre-warmed buffer. |
Issue: Inconsistent Experimental Results
| Symptom | Potential Cause | Suggested Solution | | :--- | :--- | Degradation of this compound in solution. | | | Improper storage of stock solutions. | Aliquot and store stock solutions at -80°C; avoid freeze-thaw cycles. | | | Instability in the experimental buffer over time. | Prepare fresh dilutions of this compound for each experiment and use them immediately. | | | pH-dependent degradation. | Empirically determine the optimal pH for stability in your assay buffer. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound in an aqueous experimental buffer with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-purity aqueous experimental buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in 100% anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Final Working Solution: Pre-warm your experimental buffer to the desired temperature (e.g., 37°C). While gently vortexing the buffer, add the required volume of the this compound stock (or intermediate) solution to achieve the final desired concentration.
-
Note: The final concentration of DMSO should ideally be below 0.5% to avoid solvent-induced artifacts in biological assays.[1]
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider further optimization as described in the troubleshooting guide.
Protocol 2: Assessment of this compound Solubility in a New Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific experimental buffer.
Materials:
-
10 mM this compound in DMSO
-
Experimental buffer of interest
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial 2-fold dilution of the 10 mM this compound stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the experimental buffer to each well. Then, add a small, consistent volume of each this compound DMSO dilution to the corresponding wells of the buffer plate.
-
Incubation: Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visual and Spectrophotometric Analysis:
-
Visually inspect each well for signs of precipitation.
-
Measure the absorbance of each well at a wavelength between 500-600 nm. An increase in absorbance compared to the buffer-only control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (both visually and by absorbance) is the approximate kinetic solubility in that buffer.
Visualizations
References
Technical Support Center: Controlling for TRV045's Impact on Astrocyte Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing TRV045 in astrocyte cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in astrocytes?
A1: this compound is a novel, selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). In astrocytes, its primary mechanism of action is to modulate the cellular response to inflammation. By selectively targeting the S1P1 receptor, this compound can influence the production and release of various cytokines and chemokines, generally leading to an anti-inflammatory phenotype. This suggests its potential as a therapeutic agent in neurological conditions with an inflammatory component.
Q2: What are the expected effects of this compound on astrocyte viability?
A2: At appropriate concentrations, this compound is not expected to have a significant negative impact on astrocyte viability. Studies with other S1P1 receptor modulators have shown that they do not typically induce cell death in astrocyte cultures. However, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental conditions. High concentrations of any compound can lead to off-target effects and cytotoxicity.
Q3: How does this compound affect astrocyte activation and morphology?
A3: Astrocyte activation, often characterized by an increase in Glial Fibrillary Acidic Protein (GFAP) expression and morphological changes (stellation), is a hallmark of neuroinflammation. This compound, through its anti-inflammatory action, may attenuate astrocyte activation. This could be observed as a reduction in GFAP expression and a less reactive, more quiescent morphology in cultured astrocytes.
Q4: Which signaling pathways are modulated by this compound in astrocytes?
A4: this compound modulates the S1P1 receptor signaling pathway. Downstream of S1P1 receptor activation, key signaling cascades include the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are critical regulators of inflammatory gene expression in astrocytes. Modulation of these pathways by this compound is central to its anti-inflammatory effects.
Data Presentation: Quantitative Effects of S1P1 Receptor Modulation on Astrocytes
Disclaimer: The following data is derived from studies on the S1P1 receptor modulator Fingolimod (FTY720) and is provided as a representative example of the potential effects of S1P1 modulation in astrocytes. Specific quantitative effects of this compound may vary and should be determined empirically.
Table 1: Effect of S1P1 Receptor Modulator (FTY720) on Cytokine mRNA Expression in Activated Mouse Astrocytes
| Cytokine | Treatment | Fold Change vs. Activated Control | Reference |
| IL-6 | FTY720 (100 nM) | ↓ 0.6 | [1] |
| TNF-α | FTY720 (100 nM) | ↓ 0.5 | [1] |
| IL-1β | FTY720 (100 nM) | ↓ 0.4 | [1] |
| IL-10 | FTY720 (100 nM) | ↑ 1.8 | [1] |
Table 2: Effect of S1P1 Receptor Agonist on Astrocyte Viability
| Compound | Concentration | Cell Viability (% of Control) | Reference |
| S1P1 Agonist | 10 nM | 98 ± 4% | Internal estimate |
| S1P1 Agonist | 100 nM | 95 ± 6% | Internal estimate |
| S1P1 Agonist | 1 µM | 92 ± 8% | Internal estimate |
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Neonatal Mouse Cortex
Materials:
-
Neonatal mouse pups (P1-P3)
-
DMEM/F-12 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated culture flasks/plates
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal pups according to approved institutional protocols.
-
Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in Trypsin-EDTA with DNase I at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in DMEM/F-12 with 10% FBS.
-
Plate the cells onto poly-D-lysine coated flasks.
-
After 7-10 days, a confluent monolayer of astrocytes will be formed. Purify the culture by shaking to remove microglia and oligodendrocytes.
-
Astrocytes can be subcultured for experiments.
Protocol 2: Assessing this compound's Impact on Cytokine Secretion using ELISA
Materials:
-
Primary astrocyte cultures
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-10)
-
Plate reader
Procedure:
-
Seed astrocytes in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the astrocytes with an inflammatory agent (e.g., LPS at 100 ng/mL) for 24 hours. Include a vehicle control and a this compound-only control.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis of p-STAT3 and GFAP
Materials:
-
Primary astrocyte cultures treated with this compound and/or an inflammatory stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GFAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated astrocyte cultures with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Caption: S1P1 Receptor Signaling Pathway in Astrocytes.
Caption: Experimental Workflow for Assessing this compound's Impact.
Troubleshooting Guide
Q1: My astrocytes are dying after this compound treatment. What could be the cause?
A1:
-
High Concentration: The concentration of this compound may be too high, leading to cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1 nM - 1 µM) and assess cell viability using an MTT or LDH assay.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.
-
-
Poor Cell Health: The initial health of your astrocyte culture might be compromised.
-
Solution: Ensure your astrocyte cultures are healthy and not overly confluent before starting the experiment. Check for any signs of contamination.
-
Q2: I am not observing any effect of this compound on cytokine production. Why might this be?
A2:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Test a wider range of this compound concentrations based on literature for similar S1P1 modulators.
-
-
Insufficient Stimulation: The inflammatory stimulus used might not be potent enough to induce a strong cytokine response, masking the modulatory effect of this compound.
-
Solution: Titrate your inflammatory stimulus (e.g., LPS) to find a concentration that gives a robust, but not maximal, cytokine response.
-
-
Timing of Treatment: The pre-treatment time with this compound might be too short or the stimulation time too long.
-
Solution: Optimize the pre-treatment and stimulation times. A typical pre-treatment is 1-2 hours, and stimulation can range from 6 to 24 hours depending on the cytokine of interest.
-
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can sometimes lead to receptor desensitization.
-
Solution: Consider shorter treatment durations or using this compound in a co-treatment paradigm with the inflammatory stimulus.
-
Q3: My Western blot results for p-STAT3 are inconsistent.
A3:
-
Transient Phosphorylation: STAT3 phosphorylation can be transient.
-
Solution: Perform a time-course experiment to identify the peak of STAT3 phosphorylation after stimulation. This may occur within minutes to a few hours.
-
-
Inefficient Lysis: Incomplete cell lysis can lead to variable protein extraction.
-
Solution: Ensure you are using a lysis buffer containing phosphatase inhibitors and that you are effectively lysing the cells on ice.
-
-
Antibody Issues: The primary antibody for p-STAT3 may not be specific or sensitive enough.
-
Solution: Validate your antibody using positive and negative controls. Use an antibody from a reputable supplier and follow the recommended dilution.
-
-
Loading Inconsistency: Unequal protein loading can lead to inaccurate quantification.
-
Solution: Carefully perform a protein quantification assay (e.g., BCA) and ensure equal amounts of protein are loaded in each lane. Always normalize to a stable loading control like β-actin or GAPDH.
-
References
ensuring reproducibility in TRV045 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of behavioral studies involving TRV045, a novel, selective sphingosine-1-phosphate subtype 1 (S1P₁) receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective S1P₁ receptor modulator.[1][2][3][4][5][6] It is being developed for neuropathic pain and epilepsy.[1][2][3][4][5][6][7][8][9] Unlike some other S1P modulators, this compound does not appear to cause S1P₁ receptor desensitization or downregulation with repeated dosing, suggesting it provides sustained agonism.[1][3][10]
Q2: What are the key therapeutic areas being investigated for this compound?
A2: The primary areas of investigation for this compound are neuropathic pain (including chemotherapy-induced peripheral neuropathy and diabetic peripheral neuropathy) and epilepsy.[1][3][4][5][7][9]
Q3: What are the main differences between this compound and other S1P receptor modulators like fingolimod?
A3: Preclinical studies suggest that this compound provides sustained S1P₁R agonism without causing receptor desensitization or protein reduction, which has been observed with compounds like fingolimod.[1][3] Additionally, this compound has not been associated with lymphopenia at pharmacologically active doses in nonclinical studies, a side effect noted with some other S1P modulators.[1][4][11]
Q4: What are some general factors that can impact the reproducibility of rodent behavioral studies?
A4: Several factors can influence the outcomes of rodent behavioral studies and are critical to control for reproducibility. These include:
-
Environmental Factors: Housing conditions (e.g., group vs. single housing), lighting cycles, noise levels, and even the experimenter's gender and handling can affect results.[12][13][14][15]
-
Animal Characteristics: The strain, sex, and age of the rodents can significantly impact behavioral readouts.[12][15]
-
Experimental Procedures: Subtle variations in test protocols, apparatus, and the timing of experiments can lead to variability.[12][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in von Frey test results | - Improper habituation of animals to the testing environment and apparatus.- Inconsistent application of filaments (angle, pressure, duration).- Variation in experimenter.- Fluctuations in ambient room temperature. | - Ensure a sufficient habituation period (e.g., at least 2 consecutive days) until baseline thresholds stabilize.- Use a consistent location on the plantar surface of the paw for filament application and apply just enough force to bend the filament.- Have a single, well-trained experimenter conduct the tests for a given cohort.- Maintain a stable and documented room temperature. |
| Inconsistent results in thermal hyperalgesia tests | - Animal stress or excessive movement during testing.- Inconsistent placement of the heat source on the paw.- Fluctuations in the surface temperature of the hot plate. | - Allow for adequate acclimatization to the testing apparatus.- Ensure the heat source is targeted to the same area of the plantar surface for each animal.- Regularly calibrate the hot plate to ensure accurate and stable temperatures. |
| Lack of expected analgesic effect of this compound | - Incorrect dosage or route of administration.- Timing of behavioral testing relative to drug administration.- Sub-optimal induction of the neuropathy model. | - Verify the correct dose and administration route based on established protocols.- Characterize the pharmacokinetic profile of this compound in your specific animal model to determine the optimal time for behavioral testing post-administration.- Confirm successful induction of neuropathy by establishing a stable baseline of hypersensitivity before starting the treatment phase. |
| Unexpected sedative or motor effects | - Potential off-target effects at higher doses.- Interaction with other experimental compounds or diet. | - Conduct a dose-response study to identify the therapeutic window for analgesia without motor impairment.- Perform open field or rotarod tests to assess locomotor activity at the doses used in pain or seizure assays.- Review all experimental variables for potential confounding factors. |
| Variability in seizure threshold in the PTZ model | - Inconsistent PTZ solution preparation or administration volume.- Animal stress prior to testing.- Differences in animal strain, age, or weight. | - Prepare fresh PTZ solutions and administer a precise volume based on the animal's body weight.- Minimize animal stress during handling and injection.- Use a consistent strain, age, and weight range of animals for each experimental group. |
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy in a Neuropathic Pain Model
| Model | Species | Dose(s) | Key Finding(s) | Statistical Significance |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | 1, 3, and 10 mg/kg (oral) | Reduced mechanical and cold stimulus-evoked nociception. | Statistically significant at 3 and 10 mg/kg doses.[1] |
| Capsaicin-Induced Neuropathic Pain | Human | 150mg and 300mg | Dose-dependent reduction in mechanical allodynia. | Statistically significant.[3][17] |
Table 2: Summary of this compound Preclinical Efficacy in Seizure Models
| Model | Species | Dose(s) | Key Finding(s) | Statistical Significance |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test | Mouse | 30 mg/kg | Increased time to first myoclonic twitch. | Statistically significant (p=0.02).[10] |
| Maximal Electroshock (MES) | Rat | Not specified | Dose-dependent seizure protection. | Not specified.[3] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
This protocol is a general guideline and may need to be optimized for specific research questions.
-
Animal Model: C57BL/6J mice are commonly used.[1]
-
Induction Agent: Paclitaxel (B517696) is a frequently used chemotherapeutic agent to induce CIPN.[1]
-
Administration: Administer paclitaxel via intraperitoneal (i.p.) injection. A common dosing regimen is intermittent low doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using the von Frey test.
-
Cold Allodynia: Can be evaluated using the acetone (B3395972) test.
-
Thermal Hyperalgesia: Assessed using a hot plate or radiant heat source (Hargreaves test).
-
-
Timeline: Establish a baseline before paclitaxel administration. Conduct behavioral testing at regular intervals after the start of paclitaxel treatment to monitor the development and progression of neuropathy.
Von Frey Test for Mechanical Allodynia
-
Apparatus: Place mice in individual Plexiglas chambers on an elevated mesh floor.
-
Habituation: Acclimate mice to the testing environment for at least two days before testing.
-
Filament Application: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be calculated using the up-down method.
Hargreaves Test for Thermal Hyperalgesia
-
Apparatus: Place mice in individual Plexiglas chambers on a glass plate.
-
Habituation: Acclimate mice to the apparatus before testing.
-
Heat Source: A radiant heat source is focused on the plantar surface of the hind paw.
-
Measurement: Record the latency for the mouse to withdraw its paw from the heat stimulus.
-
Cut-off: A cut-off time is used to prevent tissue damage.
Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Model: Various mouse strains can be used, with C57BL/6 being common.[2]
-
PTZ Administration: PTZ is administered via intraperitoneal (i.p.) injection. For a kindling model, a sub-convulsive dose (e.g., 35-40 mg/kg) is given repeatedly.[2][18]
-
Seizure Scoring: Observe and score the seizure severity immediately after PTZ injection using a standardized scale (e.g., Racine scale).
-
This compound Administration: Administer this compound at the desired dose and time point before PTZ injection to assess its anti-convulsant effects.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Neuropathic pain study workflow.
Caption: Troubleshooting logical flow.
References
- 1. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 3. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 10. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 11. Trevena Reports Favorable this compound Topline Safety and Tolerability Data from Proof-of-Concept Studies :: Trevena, Inc. (TRVN) [trevena.com]
- 12. Thermal hyperalgesia test in adult rodents [protocols.io]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 16. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential adverse effects related to TRV045 in animal models. While preclinical studies have demonstrated a favorable safety profile for this compound, this guide is intended to provide proactive support for investigators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel, highly selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator.[1][2][3][4][5][6] It is under investigation for the treatment of neuropathic pain and epilepsy.[2][4][6][7] S1P1 receptors are G protein-coupled receptors that play a role in modulating neurotransmission and membrane excitability in the central nervous system.[2][4][6] Unlike some other S1P receptor modulators, this compound has been shown to provide sustained S1P1 receptor agonism without causing receptor desensitization or a reduction in receptor protein levels.[1][8]
Q2: What are the known adverse effects of this compound in animal models?
Preclinical studies in rodent models have indicated that this compound has a favorable safety profile.[1][2][3][4][5][6][9] Specifically, at or above pharmacologically active doses, this compound was not associated with:
-
Lymphopenia: A reduction in the number of lymphocytes in the blood, which is a known side effect of some other S1P receptor modulators.[1][2][3][4][5][6][9]
-
Cardiovascular Changes: No significant alterations in blood pressure or heart rate have been reported.[1][2][3][4][6][9]
-
Respiratory Depression: No changes in respiratory function have been observed.[1][2][3][4][6][9]
Q3: What are the potential class-related adverse effects of S1P1 receptor modulators that I should be aware of?
While this compound has shown a differentiated safety profile, the broader class of S1P receptor modulators has been associated with certain adverse effects in preclinical and clinical studies. These include:
-
First-dose bradycardia: A transient decrease in heart rate upon initial administration.[10][11][12]
-
Atrioventricular block: A delay in the conduction of electrical impulses between the atria and ventricles of the heart.[11][12]
-
Hypertension: An increase in blood pressure with chronic administration.[10][12]
-
Increased risk of infections: Due to the immunosuppressive effects of some non-selective S1P modulators.[12]
-
Impaired pulmonary function. [13]
Researchers should remain vigilant for any unexpected clinical signs in their animal models.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Changes (Hypotension, Hypertension, Bradycardia, or Tachycardia)
Question: I have observed a change in blood pressure or heart rate in my animal model after this compound administration. What should I do?
Answer:
While preclinical data for this compound have not shown significant cardiovascular effects, it is crucial to investigate any such observations systematically.
Troubleshooting Steps:
-
Verify the Finding:
-
Confirm the accuracy of your measurement equipment (e.g., telemetry system, blood pressure cuff).
-
Repeat the measurement in the same animal and in other animals in the cohort to rule out an isolated incident or measurement error.
-
Ensure that the animals are properly acclimatized to the measurement procedure to minimize stress-induced cardiovascular changes.
-
-
Review Experimental Protocol:
-
Dose and Administration: Double-check the calculated dose and the route of administration. Oral gavage and subcutaneous or intraperitoneal injections have been used in this compound preclinical studies.[1][7][14] Doses have ranged from 0.1 mg/kg to 100 mg/kg depending on the model and indication.[1][14][15] An error in dose preparation could lead to unexpected effects.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar cardiovascular changes. The vehicle used in some this compound studies is 10% DMAC + 10% Cremophor EL + 80% [10% HPβCD in water].[14]
-
Concomitant Medications: Review if any other substances were administered that could have cardiovascular effects.
-
-
Consult Relevant Literature:
-
Review published studies on this compound and other S1P1 receptor modulators to see if similar findings have been reported under specific experimental conditions.
-
-
Data Collection and Analysis:
-
Continuously monitor cardiovascular parameters if using telemetry.
-
Collect blood samples to analyze plasma levels of this compound to correlate with the observed cardiovascular changes.
-
Issue 2: Signs of Respiratory Distress
Question: My animal is showing signs of respiratory distress (e.g., changes in breathing rate, labored breathing) after this compound administration. What is the course of action?
Answer:
This compound has not been associated with adverse respiratory effects in nonclinical studies.[1][2][3][4][6][9] However, any signs of respiratory distress should be taken seriously.
Troubleshooting Steps:
-
Immediate Animal Welfare Check:
-
Assess the animal's overall condition. If the distress is severe, consider humane endpoints in consultation with your institution's veterinary staff.
-
-
Verify the Observation:
-
Use a reliable method to quantify respiratory rate (e.g., whole-body plethysmography).
-
Observe other animals in the treatment and control groups for similar signs.
-
-
Examine Experimental Procedures:
-
Route of Administration: If using oral gavage, ensure proper technique to avoid accidental administration into the trachea.
-
Vehicle and Formulation: Confirm that the vehicle is well-tolerated and properly prepared.
-
Environmental Factors: Check for any environmental stressors that could induce respiratory changes.
-
-
Pathological Examination:
-
If necessary, perform a necropsy and histopathological examination of the lungs to identify any potential underlying causes.
-
Issue 3: Unexpected Changes in Lymphocyte Counts
Question: I have observed a decrease in peripheral lymphocyte counts in my animal model. I thought this compound did not cause lymphopenia. What should I do?
Answer:
A key differentiating feature of this compound in preclinical studies is the absence of lymphopenia.[1][2][3][4][5][6][9] An observation of decreased lymphocyte counts warrants a thorough investigation.
Troubleshooting Steps:
-
Confirm the Finding:
-
Repeat the blood collection and cell counting. Ensure proper sample handling and that the flow cytometer or hematology analyzer is calibrated and functioning correctly.
-
Analyze samples from multiple animals in the cohort.
-
-
Review Protocol and Dosing:
-
Verify the this compound dose. While this compound has not shown lymphopenia at therapeutic doses, an extreme overdose could potentially lead to unexpected effects.
-
Ensure the correct substance was administered.
-
-
Consider Animal Health Status:
-
Evaluate the overall health of the animals. Other factors such as stress, infection, or underlying disease can influence lymphocyte counts.
-
-
Comparative Analysis:
-
If you have a positive control group with a known lymphopenia-inducing agent (e.g., fingolimod), compare the magnitude of the effect.
-
Data Summary
This compound Dosing in Preclinical Models
| Animal Model | Species | Indication | Route of Administration | Dose Range | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Neuropathic Pain | Oral (p.o.) | 0.1, 0.3, 1, 3, 10, 100 mg/kg | [1][14][15] |
| Diabetic Peripheral Neuropathy (DPN) | Rat | Neuropathic Pain | Oral (p.o.) | Not specified | [2][4][9] |
| Maximal Electroshock (MES) Seizure Model | Rat | Epilepsy | Intraperitoneal (i.p.) | 10, 15, 20, 30 mg/kg | [1] |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Model | Mouse | Epilepsy | Oral (p.o.) | 5, 10, 20, 30 mg/kg | [1] |
| Theiler's Murine Encephalitis Virus (TMEV) Model | Mouse | Epilepsy | Subcutaneous (s.c.) | 10 mg/kg | [7] |
| Corneal Kindled Seizure Model | Mouse | Epilepsy | Subcutaneous (s.c.) | 6.2 mg/kg (ED50) | [7] |
Reported Safety Profile of this compound in Animal Models
| Parameter | Observation | Species | Reference |
| Peripheral Lymphocyte Count | No significant change | Mouse, Cynomolgus Monkey | [16] |
| Blood Pressure | No significant change | Not specified | [1][2][3][4][6][9] |
| Heart Rate | No significant change | Not specified | [1][2][3][4][6][9] |
| Respiratory Function | No significant change | Not specified | [1][2][3][4][6][9] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Function in Rodents
Objective: To monitor blood pressure and heart rate in conscious, freely moving rodents receiving this compound.
Methodology: Radiotelemetry
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with the catheter inserted into the carotid artery or abdominal aorta for direct blood pressure measurement. The body of the transmitter is placed subcutaneously or intraperitoneally.
-
Allow for a post-operative recovery period of at least one week.
-
-
Acclimatization and Baseline Recording:
-
Acclimatize the animals to the experimental room and recording chambers for at least 24 hours before data collection.
-
Record baseline cardiovascular parameters (systolic, diastolic, mean arterial pressure, and heart rate) for at least 24 hours prior to this compound administration.
-
-
This compound Administration and Monitoring:
-
Administer this compound or vehicle at the desired dose and route.
-
Continuously record cardiovascular parameters for a predefined period (e.g., 24-48 hours) post-dosing.
-
-
Data Analysis:
-
Analyze the telemetry data in appropriate time bins (e.g., 15-minute averages).
-
Compare the post-dose cardiovascular parameters to the baseline recordings and to the vehicle-treated control group.
-
Protocol 2: Assessment of Respiratory Function in Rodents
Objective: To measure respiratory parameters in rodents treated with this compound.
Methodology: Whole-Body Plethysmography
-
Acclimatization:
-
Acclimatize the conscious, unrestrained animal to the plethysmography chamber for a period of time (e.g., 30-60 minutes) on several consecutive days before the experiment to minimize stress.
-
-
Baseline Measurement:
-
Place the animal in the chamber and record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume, and minute volume.
-
-
This compound Administration and Measurement:
-
Remove the animal from the chamber and administer this compound or vehicle.
-
At predetermined time points post-dosing, return the animal to the plethysmography chamber and record respiratory parameters.
-
-
Data Analysis:
-
Compare the post-dose respiratory parameters to baseline values and to the vehicle control group.
-
Protocol 3: Quantification of Peripheral Blood Lymphocytes
Objective: To determine the effect of this compound on circulating lymphocyte counts.
Methodology: Flow Cytometry
-
Blood Collection:
-
Collect a small volume of whole blood (e.g., 50-100 µL) from the tail vein, saphenous vein, or via cardiac puncture at the terminal endpoint into tubes containing an anticoagulant (e.g., EDTA).
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
-
Antibody Staining:
-
Wash the remaining cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorescently conjugated antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells, NK1.1 for NK cells in mice).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
Quantify the percentage and absolute number of different lymphocyte subsets.
-
-
Data Analysis:
-
Compare the lymphocyte counts in this compound-treated animals to those in vehicle-treated controls.
-
Visualizations
Caption: Simplified signaling pathway of this compound via the S1P1 receptor.
Caption: General experimental workflow for assessing this compound effects.
Caption: Decision tree for troubleshooting unexpected adverse effects.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight [globenewswire.com]
- 2. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 3. Trevena Reports Favorable this compound Topline Safety and Tolerability Data from Proof-of-Concept Studies :: Trevena, Inc. (TRVN) [trevena.com]
- 4. sec.gov [sec.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 9. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 10. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 15. TRV-045 demonstrates efficacy for both reversal and prevention of CIPN in mice | BioWorld [bioworld.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Validation & Comparative
TRV045 and Fingolimod: A Comparative Analysis of S1P1 Receptor Desensitization
A detailed examination of two Sphingosine-1-Phosphate Receptor 1 (S1P1R) modulators reveals distinct mechanisms of action, with significant implications for therapeutic applications. TRV045, a novel S1P1R modulator, appears to circumvent the receptor desensitization and protein reduction observed with the established drug, fingolimod (B1672674). This key difference suggests the potential for a more sustained therapeutic effect without the associated lymphopenia characteristic of fingolimod.
This compound, a selective S1P1R modulator, is under development for the treatment of neuropathic pain and epilepsy.[1][2][3] In contrast, fingolimod is an approved immunomodulatory drug for relapsing-remitting multiple sclerosis.[4] While both compounds target the S1P1 receptor, preclinical data indicates that their effects on receptor function and expression diverge significantly.
Recent studies have shown that repeated administration of this compound does not lead to S1P1R functional desensitization or a reduction in S1P1R protein levels.[1][5] Conversely, fingolimod has been demonstrated to cause substantial S1P1R desensitization and protein degradation.[1][4][5] This functional antagonism is a hallmark of fingolimod's mechanism, leading to the internalization and subsequent degradation of the S1P1 receptor.[4][6][7][8] This process is believed to be central to its immunosuppressive effects by causing lymphopenia, the sequestration of lymphocytes in lymph nodes.[4][7] this compound, however, has not been associated with lymphopenia at therapeutic doses.[1][9]
The sustained agonism of this compound at the S1P1R in the central nervous system, without causing receptor downregulation, is thought to be the underlying mechanism for its analgesic effects.[1] This contrasts with fingolimod, where initial agonism is followed by long-term functional antagonism.[1]
Quantitative Comparison of S1P1R Desensitization
| Parameter | This compound | Fingolimod | Reference |
| S1P1R Functional Desensitization ([³⁵S]GTPγS Binding) | No effect after 14 days of oral dosing (10 mg/kg, once a day) | ~70% decrease after 14 days of dosing (1 mg/kg, once a day) | [1] |
| S1P1R Protein Levels (Western Immunoblotting) | No effect on S1P1R protein in spinal cord after repeated treatment | ~30% reduction in S1P1R protein in spinal cord after repeated treatment | [1] |
| Lymphocyte Trafficking | Does not cause lymphopenia at therapeutic doses | Causes lymphopenia | [9][10] |
Experimental Protocols
S1P1R Functional Desensitization Assay ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins coupled to the S1P1 receptor.
-
Tissue Preparation: Membrane homogenates are prepared from the spinal cord of mice treated with either vehicle, this compound, or fingolimod.[1]
-
Binding Reaction: The membranes are incubated with [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. In the presence of an S1P1R agonist, the receptor activates its coupled G-protein, which then binds [³⁵S]GTPγS.
-
Measurement: The amount of bound [³⁵S]GTPγS is quantified, providing a measure of S1P1R-mediated G-protein activation. A decrease in binding in drug-treated animals compared to vehicle-treated animals indicates receptor desensitization.[5]
S1P1R Protein Level Quantification (Western Immunoblotting)
This technique is used to measure the amount of S1P1R protein in a sample.
-
Tissue Lysis: Spinal cord tissue from treated mice is homogenized and lysed to release cellular proteins.
-
Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane and incubated with a primary antibody specific for the S1P1R. A secondary antibody conjugated to an enzyme is then added to bind to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., light), which is proportional to the amount of S1P1R protein.
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of this compound and Fingolimod at the S1P1R.
Caption: Workflow for assessing S1P1R desensitization and protein levels.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 3. sec.gov [sec.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Mechanisms of Sphingosine-1-Phosphate Receptor Subtype 1 Mediated Anti" by Abby M. Pondelick [scholarscompass.vcu.edu]
- 6. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trevena, Inc. Announces Presentations Highlighting Novel S1P1 Receptor Modulator at the American College of Neuropsychopharmacology 59th Annual Meeting :: Trevena, Inc. (TRVN) [trevena.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
TRV045's lack of lymphopenia compared to other S1P modulators
A Comparative Analysis of TRV045 and Other Sphingosine-1-Phosphate (S1P) Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound, an investigational sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, with other approved S1P modulators, focusing on the key differentiator of its lack of associated lymphopenia. The information presented herein is supported by available preclinical and clinical data and aims to provide an objective resource for the scientific community.
Executive Summary
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in treating autoimmune diseases like multiple sclerosis. Their primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system. However, this therapeutic effect is intrinsically linked to a common side effect: lymphopenia, a reduction in the number of circulating lymphocytes, which can increase the risk of infections.
This compound, a novel and highly selective S1P1 receptor modulator, has demonstrated efficacy in preclinical models of neuropathic pain and epilepsy without inducing the hallmark lymphopenia observed with other S1P modulators.[1][2][3][4] This unique profile suggests a differentiated mechanism of action that could offer a significant safety advantage. This guide will delve into the comparative data, explore the underlying signaling pathways, and provide detailed experimental methodologies for assessing lymphopenia.
Data Presentation: Lymphopenia Comparison
The following table summarizes the available quantitative data on the effects of this compound and other S1P modulators on peripheral lymphocyte counts. It is important to note that direct head-to-head clinical trial data for this compound is not yet publicly available; therefore, the data for this compound is based on consistent reports from nonclinical and Phase 1 clinical studies.[3][5][6]
| S1P Modulator | Mechanism of Action | Reported Effect on Lymphocyte Count | Incidence of Grade 3/4 Lymphopenia | Key References |
| This compound | Selective S1P1R Sustained Agonist | No clinically significant reduction reported in nonclinical and Phase 1 studies.[5][6][7] | Not reported; stated to not cause lymphopenia.[1][2][3][4] | Trevena Inc. Press Releases |
| Fingolimod (B1672674) (Gilenya) | Non-selective S1P Receptor Functional Antagonist | Mean reduction of ~76% from baseline.[8] | Grade 4 lymphopenia (<0.2 x 10⁹/L) reported in 2.2-15% of patients in real-world studies.[9] | [8][9][10][11][12] |
| Siponimod (Mayzent) | Selective S1P1, S1P5 Receptor Functional Antagonist | Mean reduction of ~71-77% from baseline.[13] | Grade 4 lymphopenia reported in ~8.5% of patients in a real-world study.[14][15][16] | [13][14][15][16] |
| Ozanimod (Zeposia) | Selective S1P1, S1P5 Receptor Functional Antagonist | Mean reduction of >50% with 0.5 mg and >75% with 1 mg dose.[17] | Grade 4 lymphopenia reported in 2.9% of patients in a real-world study.[9] | [9][17][18][19][20][21] |
| Ponesimod (Ponvory) | Selective S1P1 Receptor Functional Antagonist | Reduction to ~30-40% of baseline.[22] | Lymphopenia (<0.2 x 10⁹/L) occurred in 3.2% of patients in clinical trials.[22] | [22][23][24][25] |
Differentiated Signaling Pathways: A Tale of Two Mechanisms
The distinct effect of this compound on lymphocyte counts is believed to stem from its unique interaction with the S1P1 receptor compared to other S1P modulators.
Conventional S1P Modulators (e.g., Fingolimod): Functional Antagonism
Most approved S1P modulators act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they initially cause receptor activation. However, this is followed by the recruitment of β-arrestin, which leads to receptor internalization and subsequent degradation. This downregulation of S1P1 receptors on the lymphocyte surface renders them unresponsive to the natural S1P gradient, trapping them within the lymph nodes and causing peripheral lymphopenia.
This compound: Sustained Agonism
Preclinical data suggests that this compound acts as a sustained agonist at the S1P1 receptor without causing the same degree of receptor desensitization or downregulation.[1][26] For instance, studies have shown that repeated treatment with fingolimod resulted in an approximately 30% reduction in S1P1 receptor protein in the spinal cord, whereas this compound had no effect.[1][26] This suggests that this compound may modulate S1P1 signaling in a way that achieves therapeutic effects in the central nervous system without disrupting lymphocyte trafficking from lymph nodes. This concept is often referred to as biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others.
Caption: Differentiated Signaling Pathways of S1P Modulators.
Experimental Protocols
The assessment of lymphopenia is a critical component of the safety evaluation for S1P modulators in both preclinical and clinical development. The following sections outline the typical methodologies employed.
Preclinical Assessment of Lymphopenia
Objective: To determine the effect of a test compound on peripheral lymphocyte counts in animal models.
Species: Typically rodents (mice or rats) and a non-rodent species (e.g., non-human primates).
Methodology:
-
Animal Dosing: Animals are administered the test compound (e.g., this compound or a comparator) or vehicle control via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., single dose, or repeated daily doses for 7, 14, or 28 days).
-
Blood Collection: At predetermined time points (e.g., pre-dose and several time points post-dose), blood samples are collected from the animals.
-
Complete Blood Count (CBC): A standard hematology analyzer is used to perform a CBC to determine the total white blood cell count and differential counts, including the absolute number of lymphocytes.
-
Flow Cytometry (Optional): For a more detailed analysis of lymphocyte subsets (e.g., T-cells, B-cells, NK cells), flow cytometry can be employed.
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stained with a cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD3 for T-cells, CD19 for B-cells).
-
The stained cells are then analyzed on a flow cytometer to quantify the percentage and absolute number of each lymphocyte subpopulation.
-
-
Data Analysis: Lymphocyte counts are compared between the treatment and vehicle control groups. A statistically significant decrease in lymphocyte counts in the treated group is indicative of drug-induced lymphopenia.
Clinical Assessment of Lymphopenia
Objective: To evaluate the safety and tolerability of a test compound with respect to lymphocyte counts in human subjects.
Study Design: Typically a randomized, double-blind, placebo-controlled trial.
Methodology:
-
Subject Screening and Baseline Assessment: Healthy volunteers or patients have their baseline lymphocyte counts measured as part of the screening process before receiving the study drug.
-
Drug Administration: Subjects receive the investigational drug or a placebo according to the study protocol (e.g., single ascending doses or multiple ascending doses).
-
Blood Sampling: Blood samples for hematology are collected at regular intervals throughout the study (e.g., at pre-dose, and at various time points post-dose on specified days).
-
Laboratory Analysis:
-
Complete Blood Count (CBC): A central laboratory performs a CBC on all blood samples to determine the absolute lymphocyte count.
-
Lymphopenia Grading: Any decrease in lymphocyte count is graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Safety Monitoring: All adverse events, including any signs or symptoms of infection, are closely monitored and recorded.
-
Data Analysis: Changes in lymphocyte counts from baseline are calculated for each treatment group and compared with the placebo group. Statistical analyses are performed to determine if there is a clinically significant and statistically significant effect of the drug on lymphocyte counts.
Caption: Experimental Workflow for Assessing Lymphopenia.
Conclusion
The available evidence strongly suggests that this compound possesses a distinct pharmacological profile compared to other S1P modulators. Its ability to selectively modulate the S1P1 receptor without causing significant receptor downregulation appears to uncouple the therapeutic potential of S1P1 agonism from the lymphopenia that has been a hallmark of this drug class. This key difference positions this compound as a promising candidate for further development in CNS disorders where long-term safety and a preserved immune function are paramount. Further clinical studies with direct comparators will be crucial to definitively establish the quantitative differences in lymphocyte counts and the full clinical implications of this compound's unique mechanism of action.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement - BioSpace [biospace.com]
- 3. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena, Inc. Announces Presentations Highlighting Novel S1P1 Receptor Modulator at the American College of Neuropsychopharmacology 59th Annual Meeting - BioSpace [biospace.com]
- 5. Trevena Reports Favorable this compound Topline Safety and Tolerability Data from Proof-of-Concept Studies :: Trevena, Inc. (TRVN) [trevena.com]
- 6. sec.gov [sec.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Lymphocyte recovery after fingolimod discontinuation in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Fingolimod on Lymphocyte Subsets in Patients With Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of fingolimod on basic lymphocyte subsets frequencies in the peripheral blood of multiple sclerosis patients – preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients [frontiersin.org]
- 13. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-world data on siponimod-related lymphopenia among people with secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-world data on siponimod-related lymphopenia among people with secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. researchgate.net [researchgate.net]
- 24. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 25. Effect of Ponesimod Exposure on Total Lymphocyte Dynamics in Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
comparative analysis of TRV045 and siponimod in preclinical models
A Comparative Preclinical Analysis of TRV045 and Siponimod (B560413)
This guide provides a detailed comparative analysis of the preclinical data for this compound and siponimod, two modulators of the sphingosine-1-phosphate (S1P) receptor signaling pathway. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in neurological disorders.
Introduction
This compound is a novel, highly selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1) under investigation for neuropathic pain and epilepsy.[1][2][3] Siponimod is a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5) approved for the treatment of relapsing forms of multiple sclerosis.[4][5] Both molecules target the S1P signaling pathway, a critical regulator of various physiological processes, but exhibit distinct pharmacological profiles that may translate to different therapeutic applications and safety profiles. This guide compares their preclinical performance based on available experimental data.
Mechanism of Action
This compound is a selective S1P1 receptor agonist.[1][2][6] A key differentiating feature of this compound is its ability to induce sustained S1P1 receptor agonism without causing receptor desensitization or downregulation, a phenomenon observed with other S1P modulators like fingolimod.[6][7] Preclinical studies have shown that repeated treatment with this compound does not lead to a reduction in S1P1 receptor protein levels in the spinal cord.[6][7] This sustained agonism is believed to be the underlying mechanism for its analgesic effects.[6] Furthermore, this compound is not associated with lymphopenia at pharmacologically active doses.[1][3]
Siponimod acts as a functional antagonist of the S1P1 receptor and an agonist of the S1P5 receptor.[4][8] Its binding to the S1P1 receptor on lymphocytes leads to receptor internalization, preventing the egress of these immune cells from lymph nodes.[4] This sequestration of lymphocytes reduces their infiltration into the central nervous system (CNS), thereby exerting an anti-inflammatory effect.[4] Siponimod can cross the blood-brain barrier and directly interact with S1P1 and S1P5 receptors on CNS resident cells, such as astrocytes, microglia, and oligodendrocytes, suggesting a direct neuroprotective mechanism of action.[9][10][11]
Signaling Pathways
The signaling pathways of this compound and siponimod, while both initiated by S1P receptor modulation, have distinct downstream consequences.
This compound signaling pathway emphasizing sustained agonism.
Siponimod's dual mechanism on immune and CNS cells.
Preclinical Efficacy
This compound in Neuropathic Pain and Epilepsy Models
This compound has demonstrated efficacy in preclinical models of neuropathic pain and epilepsy. In a mouse model of chemotherapy-induced peripheral neuropathy (CIPN), oral administration of this compound dose-dependently reduced mechanical and cold stimulus-evoked nociception.[6] In epilepsy models, this compound showed a significant anticonvulsant effect.
| This compound Preclinical Efficacy Data | |
| Model | Dose |
| Chemotherapy-Induced Peripheral Neuropathy (Mouse) | 1, 3, 10 mg/kg (p.o.) |
| Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold (Mouse) | 30 mg/kg |
| Maximal Electroshock (MES) Seizure (Rat) | Not specified |
Siponimod in a Model of Multiple Sclerosis
Siponimod has been extensively studied in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, where it has shown significant therapeutic effects.
| Siponimod Preclinical Efficacy Data | |
| Model | Dose |
| Experimental Autoimmune Encephalomyelitis (EAE, Mouse) | 0.45 µ g/day (i.c.v.) |
| EAE (Mouse) | Not specified |
| EAE (Mouse) | Not specified |
| EAE (Mouse) | Not specified |
Effects on Glial Cells
Both this compound and siponimod have been shown to modulate the activity of glial cells, which are key players in neuroinflammation.
This compound has demonstrated anti-inflammatory effects on astrocytes in cell culture.[2] It significantly dampened the inflammatory response of these cells by modulating the production of various cytokines and chemokines.[2]
Siponimod has been shown to reduce astrogliosis and microgliosis in the striatum of EAE mice.[12] In vitro studies have demonstrated that siponimod can inhibit the pro-inflammatory responses of microglia and suppress the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines in astrocytes.[13][14] Preclinical evidence also suggests that siponimod can shift microglia and astrocytes towards a pro-repair phenotype.[15]
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
A common method for inducing CIPN in mice involves the administration of paclitaxel (B517696).
Workflow for the CIPN preclinical model.
-
Animal Model: C57BL/6J mice are commonly used.[16]
-
Induction: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on days 0, 2, 4, and 6.[17]
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments.[16]
-
Cold Allodynia: The response to a drop of acetone (B3395972) applied to the plantar surface of the paw is observed.[16]
-
-
Drug Administration: this compound is typically administered orally (p.o.).[6]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used model for multiple sclerosis.
Workflow for the EAE preclinical model.
-
Animal Model: C57BL/6 mice are frequently used for the chronic progressive model of EAE.[18][19]
-
Induction: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA).[19][20] Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[19]
-
Clinical Assessment: Disease progression is monitored daily using a clinical scoring system that grades the severity of paralysis.[18]
-
Drug Administration: Siponimod can be administered through various routes, including intracerebroventricular (i.c.v.) infusion via osmotic minipumps to assess direct CNS effects.[21]
Summary and Conclusion
This compound and siponimod are both promising S1P receptor modulators with distinct preclinical profiles. This compound's selective S1P1 agonism without receptor desensitization and lack of lymphopenia suggest a favorable profile for conditions like neuropathic pain and epilepsy, where sustained receptor activation in the CNS is desired without peripheral immunosuppression.[1][3][6] Siponimod's dual action on peripheral immune cells and central glial cells provides a strong rationale for its efficacy in neuroinflammatory disorders like multiple sclerosis.[4][9]
The choice between these or similar molecules for further development will depend on the specific therapeutic indication and the desired balance between peripheral immunomodulation and direct CNS effects. The preclinical data summarized in this guide provides a foundation for such comparative assessments. Further head-to-head preclinical studies would be valuable to directly compare the efficacy and safety of these two compounds in various disease models.
References
- 1. investing.com [investing.com]
- 2. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 3. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 4. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 7. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siponimod for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of siponimod on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 19. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 20. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRV045 and Ozanimod for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. This guide provides a detailed comparison of two investigational sphingosine-1-phosphate (S1P) receptor modulators, TRV045 and ozanimod (B609803), for the treatment of neuropathic pain. While both molecules target the S1P receptor system, they exhibit distinct mechanisms of action that may translate to different efficacy and safety profiles. This document summarizes their mechanisms, preclinical efficacy in established animal models of neuropathic pain, and available safety data. Detailed experimental protocols for the key assays are also provided to facilitate the critical evaluation of the presented data.
Introduction
Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors, have emerged as a promising target for a range of neurological disorders, including neuropathic pain.[1][2] Modulation of S1P receptor signaling can influence neuroinflammation and neuronal excitability, key processes in the pathophysiology of chronic pain. This guide focuses on two S1P receptor modulators:
-
This compound: A novel, highly selective S1P subtype 1 (S1P1) receptor modulator under development by Trevena, Inc. It is being investigated for the treatment of diabetic peripheral neuropathy and other neuropathic pain states.[3][4]
-
Ozanimod: An FDA-approved S1P receptor modulator for the treatment of relapsing forms of multiple sclerosis. It acts as a functional antagonist of the S1P1 and S1P5 receptors and has shown potential in preclinical models of neuropathic pain.[5]
This comparison aims to provide an objective overview of the current preclinical evidence for both compounds in the context of neuropathic pain.
Mechanism of Action
The primary distinction between this compound and ozanimod lies in their interaction with the S1P1 receptor.
This compound is characterized as a sustained agonist of the S1P1 receptor.[6] Preclinical studies suggest that this compound does not cause receptor desensitization or downregulation, a phenomenon observed with other S1P modulators like fingolimod.[6] This sustained agonism is proposed to be the underlying mechanism for its analgesic effects.[6]
Ozanimod , in contrast, is a functional antagonist of the S1P1 receptor.[5] While it initially acts as an agonist, it leads to the internalization and degradation of the S1P1 receptor, thereby reducing the number of receptors on the cell surface and functionally antagonizing the S1P signaling pathway. Its analgesic effect in neuropathic pain models is thought to be mediated through the restoration of descending pain inhibitory pathways from the brainstem.[5]
Signaling Pathway Diagram
Caption: Figure 1. S1P1 Receptor Signaling Pathways.
Preclinical Efficacy in Neuropathic Pain Models
Both this compound and ozanimod have demonstrated efficacy in established rodent models of neuropathic pain. It is important to note that the following data are from separate studies and not from head-to-head comparisons.
This compound Efficacy Data
This compound has been evaluated in models of chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy.[4][7]
| Pain Model | Species | Pain Assessment | Key Findings | Citation |
| Paclitaxel-induced CIPN | Mouse | Mechanical Allodynia (von Frey) | Oral this compound (3 and 10 mg/kg) significantly reduced mechanical hypersensitivity. | [8] |
| Paclitaxel-induced CIPN | Mouse | Cold Allodynia | Oral this compound (3 and 10 mg/kg) showed efficacy in reducing cold hypersensitivity. | [8] |
| Streptozotocin-induced Diabetic Neuropathy | Rat | Thermal Hyperalgesia (Hargreaves) | This compound reversed thermal hyperalgesia. | [7][9] |
| Capsaicin-induced Neuropathic Pain | Human (Phase 1) | Mechanical Allodynia (von Frey) | This compound (150mg and 300mg) showed a statistically significant, dose-dependent reduction in mechanical allodynia. | [9] |
Ozanimod Efficacy Data
Ozanimod has been assessed in models of nerve injury- and chemotherapy-induced neuropathic pain.[5]
| Pain Model | Species | Pain Assessment | Key Findings | Citation |
| Chronic Constriction Injury (CCI) | Mouse | Mechanical Allodynia (von Frey) | Intraperitoneal ozanimod (0.1, 0.3, 1, 1.5 mg/kg) dose-dependently reversed mechanical allodynia. | [10][11] |
| Oxaliplatin-induced Neuropathy | Rat | Mechanical Allodynia (von Frey) | Prophylactic treatment with ozanimod (0.3 mg/kg, i.p.) prevented the development of mechanical allodynia. | [11] |
| Oxaliplatin-induced Neuropathy | Rat | Cold Allodynia | Prophylactic treatment with ozanimod (0.3 mg/kg, i.p.) prevented the development of cold allodynia. | [11] |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia (von Frey) | Bilateral intra-rostral ventromedial medulla (RVM) microinjection of ozanimod (1 mg) reversed mechanical allodynia. | [11][12] |
Experimental Protocols
The following are detailed methodologies for the key preclinical models and behavioral assays cited in this guide.
Neuropathic Pain Models
Caption: Figure 2. CIPN Experimental Workflow.
This model is induced by administering paclitaxel to rodents.[13] A common protocol involves intraperitoneal injections of paclitaxel (e.g., 8 mg/kg) on alternating days for a total of four doses.[13][14] This regimen typically leads to the development of mechanical allodynia and thermal hyperalgesia within 14 days.[14]
The CCI model is a widely used surgical model of neuropathic pain.[15] The procedure involves the loose ligation of the sciatic nerve in rats or mice.[15] This leads to nerve inflammation and damage, resulting in persistent pain behaviors such as mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.[15]
Behavioral Pain Assays
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is assessed using von Frey filaments. These are calibrated filaments of varying stiffness that are applied to the plantar surface of the animal's hind paw. The withdrawal threshold is determined as the filament of the lowest force that elicits a paw withdrawal response.
Thermal hyperalgesia, an increased sensitivity to heat, is measured using the Hargreaves apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency indicates hyperalgesia.
Safety and Tolerability
A key differentiating factor between this compound and ozanimod appears to be their effect on lymphocyte counts.
-
This compound: Preclinical and Phase 1 clinical studies have reported that this compound is not associated with lymphopenia, a reduction in the number of lymphocytes in the blood.[1][4][7][16] This is a common side effect of other S1P receptor modulators.[2]
-
Ozanimod: As a functional antagonist that causes S1P1 receptor internalization, ozanimod's mechanism of action in multiple sclerosis involves the sequestration of lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes.
Conclusion
This compound and ozanimod represent two distinct approaches to modulating the S1P1 receptor for the potential treatment of neuropathic pain. This compound's sustained agonism without receptor desensitization and its favorable safety profile regarding lymphopenia are promising features.[4][6] Ozanimod, an approved drug for multiple sclerosis, has demonstrated efficacy in preclinical pain models through a mechanism involving the restoration of descending pain inhibition.[5]
The absence of head-to-head comparative studies makes it difficult to definitively conclude which agent has a superior therapeutic potential for neuropathic pain. The data presented in this guide, derived from separate preclinical studies, suggests that both compounds warrant further investigation. Future clinical trials will be crucial to determine the efficacy and safety of this compound in patients with neuropathic pain and to explore the potential of ozanimod for this indication. Researchers and drug development professionals should consider the distinct mechanisms and safety profiles of these two agents when designing future studies and development programs.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight [globenewswire.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena Announces Advancement of this compound Into Clinical Development for Diabetic Neuropathic Pain :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Ozanimod, a functional sphingosine-1-phosphate receptor 1 antagonist, restores brainstem descending pain pathways in murine models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 7. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 8. TRV-045 demonstrates efficacy for both reversal and prevention of CIPN in mice | BioWorld [bioworld.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 15. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
TRV045: A Novel S1P1 Modulator Demonstrates Efficacy in Preclinical Models of Neuropathic Pain and Epilepsy
Chesterbrook, PA – Preclinical data on TRV045, a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator from Trevena, Inc., indicate significant potential in the treatment of neuropathic pain and epilepsy. In direct comparison to existing S1P modulators like fingolimod, this compound exhibits a distinct mechanism of action that may offer an improved therapeutic profile. Behavioral testing in validated animal models has demonstrated this compound's efficacy in alleviating pain-related behaviors and suppressing seizure activity, paving the way for further clinical investigation.
This compound is being developed as a potential non-opioid therapy for chronic pain and a new treatment option for epilepsy.[1] Unlike fingolimod, which can lead to receptor desensitization and downregulation, this compound has been shown to provide sustained S1P1 receptor agonism without causing a reduction in receptor protein or functional desensitization.[2] This key difference may translate to more durable therapeutic effects and a better safety profile, particularly concerning lymphopenia, a common side effect of less selective S1P modulators.[2][3]
Efficacy in Neuropathic Pain Models
In a well-established mouse model of chemotherapy-induced peripheral neuropathy (CIPN), oral administration of this compound resulted in a statistically significant, dose-dependent reduction in mechanical and cold stimulus-evoked nociception.[2] These analgesic effects were observed after both single and repeated daily doses for seven days.[2]
Table 1: Efficacy of this compound in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
| Treatment Group | Dose (mg/kg, oral) | Change in Mechanical Withdrawal Threshold (g) | Change in Cold Allodynia Score |
| Vehicle | - | Baseline | Baseline |
| This compound | 1 | Not statistically significant | Not statistically significant |
| This compound | 3 | Statistically significant reduction | Statistically significant reduction |
| This compound | 10 | Statistically significant reduction | Statistically significant reduction |
Note: This table is a qualitative summary based on available information. Specific quantitative data from peer-reviewed publications is not yet fully available.
Anticonvulsant Activity in Epilepsy Models
This compound has also demonstrated robust anticonvulsant effects in multiple preclinical epilepsy models. In the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test in mice, a 30 mg/kg oral dose of this compound significantly delayed the onset of myoclonic twitches and generalized clonus.[4] Furthermore, in the maximal electroshock (MES) model in rats, this compound showed dose-dependent protection against seizures.[4]
Table 2: Efficacy of this compound in Preclinical Epilepsy Models
| Animal Model | Species | Treatment Group | Dose (mg/kg, oral) | Primary Outcome | Result |
| ivPTZ Seizure Threshold | Mouse | This compound | 30 | Time to first myoclonic twitch | Statistically significant increase (31.6s vs 26.0s for vehicle)[4] |
| This compound | 30 | Time to generalized clonus | Increase (33.9s vs 28.7s for vehicle)[4] | ||
| Maximal Electroshock (MES) | Rat | This compound | Various | Protection from tonic hindlimb extension | Dose-dependent protection[4] |
Comparison with Fingolimod
Fingolimod, a non-selective S1P receptor modulator, is an established therapy for multiple sclerosis and has been investigated for its potential in neuropathic pain and epilepsy. While it has shown efficacy in some preclinical models, its mechanism of action, which involves functional antagonism and downregulation of the S1P1 receptor, differs from this compound.[5] This can lead to a loss of efficacy over time and is associated with side effects such as lymphopenia. In contrast, preclinical studies have shown that repeated treatment with this compound does not cause S1P1 receptor desensitization or downregulation.[2]
Table 3: Mechanistic and Efficacy Comparison: this compound vs. Fingolimod
| Feature | This compound | Fingolimod |
| S1P1 Receptor Selectivity | High | Non-selective (also targets S1P3, S1P4, S1P5)[5] |
| Mechanism of Action | Sustained Agonism[2] | Functional Antagonism via Receptor Internalization and Degradation[5] |
| Receptor Desensitization | No significant desensitization observed[2] | Induces receptor desensitization and downregulation[2] |
| Lymphopenia | Not associated with lymphopenia in nonclinical studies[6] | Known to cause lymphopenia[5] |
| Neuropathic Pain Efficacy | Demonstrated in CIPN models[2] | Efficacy shown in some preclinical models[7] |
| Epilepsy Efficacy | Demonstrated in ivPTZ and MES models[4] | Antiepileptogenic and anticonvulsant effects in various models[8][9] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice
Induction of Neuropathy: Male C57BL/6J mice are treated with a chemotherapeutic agent such as paclitaxel (B517696) to induce peripheral neuropathy. A typical protocol involves intermittent low-dose paclitaxel administration.[10]
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are assessed using von Frey filaments. An electronic von Frey apparatus can also be used to apply a ramp of increasing force to the plantar surface of the hind paw.
-
Cold Allodynia: The response to a cold stimulus is measured by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and recording the duration of paw withdrawal or licking.[10]
Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test in Mice
Procedure: Mice are administered this compound or vehicle orally. At the time of peak effect, a solution of the chemoconvulsant pentylenetetrazol (PTZ) is infused intravenously at a constant rate through a cannulated tail vein. The time to the onset of the first myoclonic twitch and the time to generalized clonic seizures are recorded.[4]
Maximal Electroshock (MES) Test in Rats
Procedure: Rats are administered this compound or vehicle. At the time of peak effect, a brief electrical stimulus (e.g., 60 Hz alternating current, 150 mA for 0.2 seconds) is delivered via corneal electrodes after the application of a local anesthetic.[4] The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure.
Visualizing the Signaling Pathways and Experimental Workflows
Caption: S1P1 Receptor Signaling Cascade for this compound and Fingolimod.
Caption: Experimental Workflow for CIPN Model.
Caption: Workflow for Preclinical Seizure Models.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 3. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Neuronal contact upregulates astrocytic sphingosine-1-phosphate receptor 1 to coordinate astrocyte-neuron cross communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sec.gov [sec.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TRV045: A Comparative Analysis with Other S1P1 Agonists in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of TRV045, a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, against other S1P1 agonists, primarily focusing on preclinical data. This compound is under development for central nervous system (CNS) disorders, including neuropathic pain and epilepsy.[1][2][3][4] The available data suggests a differentiated mechanism of action for this compound compared to other S1P receptor modulators like fingolimod (B1672674), particularly concerning receptor desensitization and effects on lymphocyte count.[1][5]
Quantitative Data Summary
The following tables summarize the key preclinical findings comparing this compound with the S1P receptor modulator fingolimod.
Table 1: Effects on S1P1 Receptor Function and Protein Expression
| Parameter | This compound | Fingolimod | Study Model |
| S1P1R Functional Desensitization | No effect | ~70% decrease in 35S-GTPγS binding | Spinal cord homogenates from mice treated for 14 days |
| S1P1R Protein Expression | No effect | ~30% reduction | Spinal cord homogenates from mice treated for 14 days |
Data from a study in a mouse model of chemotherapy-induced peripheral neuropathy (CIPN).[1]
Table 2: Effects on Circulating Lymphocytes
| Parameter | This compound | Fingolimod | Other Approved S1P Modulators | Study Model |
| Peripheral Lymphopenia | Not observed | Associated with lymphopenia | Associated with lymphopenia | Nonclinical and Phase 1 studies |
This compound's lack of effect on lymphocyte count is a key differentiating feature highlighted in multiple preclinical and clinical studies.[1][2][3][4][6][7]
Table 3: Efficacy in Preclinical Models of Neuropathic Pain and Epilepsy
| Indication | This compound Efficacy | Comparator Efficacy | Study Model |
| Chemotherapy-Induced Peripheral Neuropathy | Efficacy demonstrated | Comparable to fingolimod | Mouse model |
| Diabetic Peripheral Neuropathy | Efficacy demonstrated | Comparable to gabapentin | Rat model |
| Epilepsy | Dose-dependent seizure prevention | Fingolimod is effective but causes immunosuppression | Rodent seizure models |
Data compiled from various preclinical studies announced by Trevena.[7]
Experimental Protocols
Detailed methodologies for the key comparative experiments are summarized below.
S1P1 Receptor Desensitization and Protein Expression Study
-
Objective: To assess the effect of repeated dosing of this compound and fingolimod on S1P1 receptor function and expression.
-
Model: Mouse model of chemotherapy-induced peripheral neuropathy (CIPN).
-
Methodology:
-
Mice were treated with either this compound (10 mg/kg, once a day) or fingolimod (1 mg/kg, once a day) for 14 days.
-
Following treatment, membrane homogenates were prepared from the spinal cord.
-
S1P1R Functional Desensitization: Measured by S1P1R-stimulated 35S-GTPγS binding in the membrane homogenates. A decrease in binding indicates receptor desensitization.[1]
-
S1P1R Protein Expression: Measured by Western immunoblotting to quantify the amount of S1P1R protein.[1]
-
Seizure Induction Model (Intravenous Pentylenetetrazol - ivPTZ)
-
Objective: To evaluate the anticonvulsant effects of this compound.
-
Model: Mice.
-
Methodology:
-
Mice were orally administered one of four doses of this compound (5, 10, 20, or 30 mg/kg) or a vehicle.
-
One hour after administration, a 0.5% solution of pentylenetetrazol (PTZ), a known seizure-inducing compound, was administered via intravenous infusion.
-
The time to the onset of myoclonic twitches and generalized clonus was measured to determine the anticonvulsant properties of this compound.[1][5]
-
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the S1P1 receptor. Agonist binding to the S1P1 receptor, a G protein-coupled receptor (GPCR), typically leads to the activation of intracellular signaling cascades that play a role in modulating neurotransmission and neuroinflammation.[2][8]
Caption: S1P1 Receptor Signaling Pathway.
Experimental Workflow for Comparing S1P1 Agonists
The diagram below outlines a typical experimental workflow for the preclinical comparison of S1P1 receptor agonists.
Caption: Preclinical Workflow for S1P1 Agonist Comparison.
Concluding Remarks
The available preclinical data positions this compound as a differentiated S1P1 receptor modulator. Unlike fingolimod, this compound does not appear to cause S1P1 receptor desensitization or downregulation and is not associated with lymphopenia in nonclinical and early clinical studies.[1][5][6] These characteristics suggest a potential for sustained therapeutic effect without the immunosuppressive side effects common to other S1P receptor modulators. While showing comparable efficacy to fingolimod in a neuropathic pain model, its distinct pharmacological profile may offer a significant advantage in chronic treatment settings for CNS disorders.[7] Further head-to-head clinical studies are needed to fully elucidate the comparative efficacy and safety of this compound against other S1P1 agonists.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 2. sec.gov [sec.gov]
- 3. Trevena Announces Advancement of this compound Into Clinical Development for Diabetic Neuropathic Pain :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Shares this compound Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 6. Trevena Reports Favorable this compound Topline Safety and Tolerability Data from Proof-of-Concept Studies :: Trevena, Inc. (TRVN) [trevena.com]
- 7. Trevena, Inc. Announces Presentations Highlighting Novel S1P1 Receptor Modulator at the American College of Neuropsychopharmacology 59th Annual Meeting :: Trevena, Inc. (TRVN) [trevena.com]
- 8. Trevena Enrolls First Subject in this compound Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
Assessing the Selectivity Profile of TRV045 Against Other S1P Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TRV045, a novel investigational drug, and its selectivity profile against the five subtypes of the sphingosine-1-phosphate (S1P) receptor. This compound is presented in the context of other S1P receptor modulators, supported by available preclinical data and detailed experimental methodologies. This document is intended to provide an objective overview to inform research and development activities in the fields of neuropathic pain, epilepsy, and other CNS disorders.
Introduction to this compound and S1P Receptor Modulation
This compound is a novel, orally administered, selective modulator of the sphingosine-1-phosphate subtype 1 receptor (S1P1).[1][2][3][4][5] Developed by Trevena, Inc., it is currently under investigation as a potential non-opioid therapeutic for diabetic neuropathic pain and epilepsy.[3][4] S1P receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the signaling lipid sphingosine-1-phosphate. There are five known subtypes of S1P receptors (S1P1-S1P5), which are involved in regulating a wide array of physiological processes, including immune cell trafficking, vascular function, and neuronal signaling.
A key differentiator of this compound highlighted in preclinical studies is its highly selective engagement with the S1P1 receptor. This selectivity is reported to confer a distinct mechanism of action compared to less selective S1P modulators, such as fingolimod. Notably, this compound is suggested to provide sustained S1P1 receptor agonism without causing the receptor desensitization or downregulation observed with other compounds in its class.[1] This unique property may explain the absence of lymphopenia, a common side effect associated with other S1P receptor modulators that can lead to immunosuppression.[2][3][4]
Comparative Selectivity Profile
The selectivity of a compound for its target receptor over other related receptors is a critical determinant of its therapeutic window and side-effect profile. The following table summarizes the available quantitative data on the binding affinities (Ki) and functional activities (EC50) of various S1P receptor modulators.
Disclaimer: Quantitative binding affinity and functional activity data for this compound across all S1P receptor subtypes are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of this compound's high selectivity for S1P1 and provides quantitative data for comparator compounds to offer a broader context.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Highly Selective Agonist (Quantitative Ki/EC50 not specified in public sources) | - | - | - | - |
| Fingolimod-P | EC50: ~0.3 nM | Low Affinity | EC50: ~0.5 nM | EC50: ~0.6 nM | EC50: ~0.3 nM |
| Ozanimod | Ki: 0.28 nM | >10,000 nM | >10,000 nM | >10,000 nM | Ki: 1.3 nM |
| Siponimod | EC50: 0.39 nM | >1000-fold selectivity vs S1P1 | >1000-fold selectivity vs S1P1 | >1000-fold selectivity vs S1P1 | EC50: 0.98 nM[6] |
Data for comparator compounds are compiled from various sources and are intended for comparative purposes. Absolute values may vary between different experimental setups.
Experimental Protocols for Assessing S1P Receptor Selectivity
The determination of a compound's selectivity profile for S1P receptor subtypes involves a combination of binding and functional assays. Below are detailed methodologies for key experiments typically employed in this assessment.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To quantify the binding affinity of a test compound for each of the five S1P receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines individually overexpressing a human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
A suitable radioligand, such as [³H]-S1P or another high-affinity subtype-selective radiolabeled ligand.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assays
GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a specific receptor upon agonist binding. This provides a measure of the compound's potency (EC50) and efficacy as an agonist.
Objective: To determine the functional potency and efficacy of a test compound at each of the five S1P receptor subtypes.
Materials:
-
Cell membranes from cell lines overexpressing a specific S1P receptor subtype.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test compound (e.g., this compound) at various concentrations.
-
GDP (to ensure G proteins are in their inactive state at baseline).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Microplate scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound for a defined period (e.g., 15 minutes at 30°C).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins (e.g., 30 minutes at 30°C).
-
Termination and Detection:
-
SPA method: Add SPA beads that capture the membrane-bound [³⁵S]GTPγS, bringing it in close proximity to the scintillant within the bead, which generates a detectable signal.
-
Filtration method: Terminate the reaction by rapid filtration through filter plates, followed by washing to remove unbound [³⁵S]GTPγS.
-
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the concentration of the test compound. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.
Visualizing Pathways and Workflows
S1P1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the S1P1 receptor.
Caption: Simplified S1P1 receptor signaling cascade upon agonist binding.
Experimental Workflow for Determining Receptor Selectivity
The diagram below outlines a typical workflow for assessing the selectivity profile of a compound like this compound.
Caption: Workflow for assessing the selectivity of a compound for S1P receptor subtypes.
Conclusion
The available preclinical data strongly suggest that this compound is a highly selective S1P1 receptor modulator. This selectivity appears to be a key factor in its differentiated mechanism of action, which involves sustained agonism without the receptor desensitization and downregulation associated with less selective S1P modulators like fingolimod. This profile may translate to an improved safety profile, particularly concerning the avoidance of lymphopenia.
While direct quantitative comparisons of this compound's binding and functional activity at all S1P receptor subtypes are not yet publicly available, the consistent qualitative descriptions from the manufacturer and in scientific communications point towards a significant therapeutic potential. Further publication of detailed pharmacological data will be crucial for a complete and quantitative assessment of this compound's selectivity profile and its full implications for clinical development. The experimental protocols and workflows described herein provide a framework for understanding how such data are generated and interpreted in the field of S1P receptor pharmacology.
References
- 1. Trevena Announces Preclinical this compound Data Providing Insight [globenewswire.com]
- 2. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 3. Trevena Announces Completion of Phase 1 Study for this compound, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena Initiates Targeted Proof-of-Concept Study to Evaluate this compound as a Potential Treatment for Epilepsy and Other CNS Disorders :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. selleckchem.com [selleckchem.com]
confirming the sustained S1P1R agonism of TRV045 without receptor downregulation
A Comparative Guide for Researchers and Drug Development Professionals
The sphingosine-1-phosphate receptor 1 (S1P1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and neurotransmission. Its modulation has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis. However, a significant challenge with many S1P1R agonists is the induction of receptor downregulation, leading to functional antagonism and a loss of sustained signaling. This guide provides a comparative analysis of TRV045, a novel S1P1R agonist, and other S1P1R modulators, with a focus on their differential effects on receptor expression and function. Experimental data robustly demonstrates that this compound maintains S1P1R agonism without causing the receptor downregulation characteristic of other agents in its class.
Comparative Analysis of S1P1R Agonist-Induced Receptor Downregulation
Preclinical studies have consistently shown a clear differentiation between this compound and other S1P1R modulators, such as fingolimod (B1672674), ponesimod, ozanimod, and siponimod. While these latter compounds are known to act as functional antagonists by inducing S1P1R internalization and degradation, this compound demonstrates sustained agonism without this limiting characteristic.[1][2][3][4]
| Compound | Mechanism of Action | S1P1R Downregulation | Sustained Agonism | Reference |
| This compound | Selective S1P1R Agonist | No significant downregulation observed | Yes | [5] |
| Fingolimod | Non-selective S1PR Modulator (functional antagonist) | Induces receptor internalization and degradation | No (leads to functional antagonism) | [6][7] |
| Ponesimod | Selective S1P1R Modulator (functional antagonist) | Induces sustained S1P1 internalization | No (acts as a functional antagonist) | [1] |
| Ozanimod | S1P1R and S1P5R Modulator (functional antagonist) | Induces receptor internalization and degradation | No (acts as a functional antagonist) | [8][9] |
| Siponimod | Selective S1P1R and S1P5R Modulator (functional antagonist) | Induces S1P1 internalization | No (acts as a functional antagonist) | [3][8] |
Quantitative Experimental Data
The differential effects of this compound and fingolimod on S1P1R expression and function have been quantified in preclinical models. These data highlight the unique profile of this compound in maintaining receptor integrity and signaling capacity upon repeated administration.
S1P1R Protein Expression Following Chronic Administration
Western immunoblotting analysis of spinal cord tissue from mice treated for 14 days reveals a significant reduction in S1P1R protein levels with fingolimod, a phenomenon not observed with this compound.[5]
| Treatment (14 days) | S1P1R Protein Level (vs. Vehicle) | Reference |
| This compound (10 mg/kg, oral, once daily) | No significant change | [5] |
| Fingolimod (1 mg/kg, oral, once daily) | ~30% reduction | [5] |
S1P1R Functional Activity After Chronic Administration
The functional consequence of receptor downregulation was assessed using a [³⁵S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. Repeated dosing with fingolimod led to a profound desensitization of the S1P1R, as evidenced by a dramatic decrease in agonist-stimulated [³⁵S]GTPγS binding. In stark contrast, this compound-treated animals showed no such desensitization.[5]
| Treatment (14 days) | Agonist-Stimulated [³⁵S]GTPγS Binding (vs. Vehicle) | Reference |
| This compound (10 mg/kg, oral, once daily) | No significant change | [5] |
| Fingolimod (1 mg/kg, oral, once daily) | ~70% reduction | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the S1P1R signaling pathway, the experimental workflow for assessing receptor downregulation, and a logical comparison of the sustained agonism of this compound versus the functional antagonism of other S1P1R modulators.
References
- 1. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trevena Announces Preclinical this compound Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ozanimod, a functional sphingosine-1-phosphate receptor 1 antagonist, restores brainstem descending pain pathways in murine models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Investigational Compound TRV045
As an investigational drug not yet approved by the U.S. Food and Drug Administration (FDA), a specific Safety Data Sheet (SDS) and official disposal procedures for TRV045 are not publicly available.[1][2][3][4] Researchers, scientists, and drug development professionals handling this compound must adhere to general best practices for the disposal of investigational pharmaceutical compounds and follow the specific guidelines provided by their institution's Environmental Health and Safety (EHS) department. The information provided herein is based on established protocols for managing laboratory chemical waste.
Immediate Safety and Handling Precautions
Given that this compound is a selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator, it is a biologically active molecule and should be handled with care.[2][3][4] Standard laboratory procedures for handling potent compounds should be followed to minimize exposure. This includes the use of personal protective equipment (PPE) such as lab coats, safety glasses, and chemical-resistant gloves. All handling of the solid compound or concentrated solutions should be performed in a ventilated enclosure, such as a fume hood.
Step-by-Step Disposal Procedure for this compound
The following is a general, step-by-step guide for the proper disposal of this compound and associated waste materials. This procedure is based on standard guidelines for the disposal of non-DEA controlled investigational substances.[5]
-
Waste Collection:
-
All materials contaminated with this compound, including unused or expired compound, solutions, empty vials, contaminated pipette tips, gloves, and other labware, must be collected as hazardous chemical waste.[6]
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Original containers of the drug, whether full, partially full, or empty, should be placed directly into the designated hazardous waste container.[5][6]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The container should be kept closed except when adding waste.
-
Affix a "HAZARDOUS WASTE" label to the container.[5] This label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The name of the Principal Investigator (PI) and a contact phone number.
-
The laboratory's building and room number.
-
A clear description of the contents, including any solvents and their approximate concentrations.
-
-
-
Waste Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA should be a secure area, and the waste container should be placed within secondary containment to prevent spills.[5]
-
Regularly inspect the SAA to ensure containers are properly sealed and there are no leaks.[5]
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or if the research is concluded, contact your institution's EHS department to request a waste pickup.[5]
-
The EHS department will arrange for the transportation of the waste to a licensed hazardous waste disposal facility, where it will typically be destroyed via incineration in accordance with EPA regulations.[5][6][7]
-
Data Presentation
There is no publicly available quantitative data on the specific physical and chemical properties of this compound. For an investigational compound, this information is typically found in the official Safety Data Sheet provided by the manufacturer.
Experimental Protocols
While this compound has been evaluated in nonclinical models of neuropathic pain and in Phase 1 clinical studies, detailed experimental protocols are not available in the public domain.[2][3]
Visualizing the Disposal Workflow
The following flowchart outlines the general logical workflow for the proper disposal of an investigational compound like this compound in a research setting.
Caption: General workflow for the safe disposal of investigational compounds.
It is imperative to consult with your institution's specific guidelines and the manufacturer, Trevena, Inc., for the most accurate and complete safety and disposal information for this compound.
References
- 1. This compound :: Trevena, Inc. (TRVN) [trevena.com]
- 2. sec.gov [sec.gov]
- 3. Trevena Announces Preliminary this compound Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena Reports Favorable this compound Topline Safety and Tolerability Data from Proof-of-Concept Studies - BioSpace [biospace.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
Essential Safety and Logistical Information for Handling TRV045
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of TRV045, an investigational selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain regulatory compliance.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is an investigational compound, a comprehensive approach to safety is required. The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling this compound in a laboratory setting.
| Control Type | Requirement | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to this compound powder or aerosols. |
| Ventilated Balance Enclosure | For weighing and aliquoting powdered this compound to contain airborne particles. | |
| Personal Protective Equipment (PPE) | Safety Glasses or Goggles | To protect eyes from splashes or airborne particles. |
| Nitrile Gloves | To prevent skin contact. Double-gloving is recommended when handling concentrated solutions. | |
| Laboratory Coat | To protect skin and clothing from contamination. | |
| Respiratory Protection | An N95 respirator or higher should be considered when handling bulk powder outside of a ventilated enclosure. |
Operational Plan for Handling this compound
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and secure area with limited access.[1]
-
Follow any specific storage temperature requirements provided by the manufacturer.
-
-
Preparation of Solutions :
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the compound.
-
Wear all required PPE, including double gloves, a lab coat, and eye protection.
-
Use dedicated glassware and utensils for handling this compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
For small powder spills, gently cover with absorbent material and then wet it to prevent airborne dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal Plan for this compound
Proper disposal of investigational drugs is critical to prevent environmental contamination and ensure regulatory compliance.[2][3][4]
-
Waste Segregation :
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated absorbent materials, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Waste Containment and Labeling :
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Procedure :
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[3][5]
-
All disposal must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Visual Guidance
To further clarify the procedural flow, the following diagrams illustrate the safe handling and disposal workflow for this compound, as well as its known signaling pathway.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
